molecular formula C16H13N B1586734 Benzenamine, 4-(1-naphthalenyl)- CAS No. 125404-00-4

Benzenamine, 4-(1-naphthalenyl)-

Numéro de catalogue: B1586734
Numéro CAS: 125404-00-4
Poids moléculaire: 219.28 g/mol
Clé InChI: OGHOZWNRKYYYHY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Benzenamine, 4-(1-naphthalenyl)- is a useful research compound. Its molecular formula is C16H13N and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenamine, 4-(1-naphthalenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 4-(1-naphthalenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-naphthalen-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c17-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHOZWNRKYYYHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375050
Record name Benzenamine, 4-(1-naphthalenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125404-00-4
Record name 4-(1-Naphthalenyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125404-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-(1-naphthalenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Whitepaper: Spectral Characterization and Photophysical Dynamics of 4-(1-Naphthalenyl)benzenamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(1-Naphthalenyl)benzenamine (CAS 125404-00-4), also known as 4-(1-naphthyl)aniline, represents a critical class of biaryl amines utilized as primary building blocks in the synthesis of Hole Transport Materials (HTMs) for Organic Light-Emitting Diodes (OLEDs).[1] Its molecular architecture—comprising an electron-rich aniline moiety coupled to a naphthalene system—exhibits distinct solvatochromic behavior and high charge carrier mobility potential. This guide provides a comprehensive technical analysis of its spectral fingerprints, synthesis logic, and functional applications, designed for researchers in optoelectronics and medicinal chemistry.

Molecular Architecture & Electronic Structure

The photophysical properties of 4-(1-naphthalenyl)benzenamine are governed by the steric interaction between the phenyl and naphthyl rings. Unlike planar biaryls, the peri-hydrogen at the C8 position of the naphthalene ring creates significant steric hindrance with the ortho-hydrogens of the aniline ring.

  • Torsional Twist: This steric clash forces the molecule into a non-planar conformation, with a dihedral angle typically between 40° and 60°.

  • Electronic Decoupling: The twist partially decouples the

    
    -systems of the two rings, preventing complete delocalization. This results in a hypsochromic shift (blue shift) in absorption compared to a hypothetical planar analog, while maintaining sufficient conjugation for blue fluorescence.
    
  • Dipole Moment: The amino group (-NH

    
    ) acts as an electron donor (D), while the naphthalene ring serves as a weak acceptor/conjugator. Upon excitation, the molecule undergoes Intramolecular Charge Transfer (ICT), leading to a significant dipole moment change in the excited state.
    

Synthesis Protocol: Palladium-Catalyzed Cross-Coupling[2][3]

The most robust route to high-purity 4-(1-naphthalenyl)benzenamine is the Suzuki-Miyaura cross-coupling reaction. This method is preferred over Stille or Negishi couplings due to the stability of boronic acids and the avoidance of toxic organotin byproducts.

Optimized Experimental Workflow

Reaction:



Reagents:

  • Substrate A: 4-Bromoaniline (1.0 eq)

  • Substrate B: 1-Naphthaleneboronic acid (1.2 eq)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ] (3-5 mol%)
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 M aqueous solution)
  • Solvent: Toluene : Ethanol (4:1 ratio)

Step-by-Step Protocol:

  • Degassing: Charge a Schlenk flask with Toluene/Ethanol solvent mixture. Degas by bubbling Nitrogen or Argon for 30 minutes to remove dissolved Oxygen (critical to prevent Pd catalyst deactivation and homocoupling).

  • Addition: Add 4-Bromoaniline, 1-Naphthaleneboronic acid, and the aqueous K

    
    CO
    
    
    
    solution under inert atmosphere.
  • Catalysis: Add Pd(PPh

    
    )
    
    
    
    quickly against a counter-flow of inert gas. Seal the vessel.
  • Reflux: Heat the mixture to vigorous reflux (approx. 90-100°C) for 12–18 hours. Monitor conversion via TLC (eluent: Hexane/Ethyl Acetate 4:1).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (

    
    ) and brine (
    
    
    
    ). Dry the organic layer over anhydrous MgSO
    
    
    .
  • Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (Gradient: 0%

    
     20% EtOAc in Hexanes).
    
Mechanistic Pathway

The catalytic cycle proceeds through three distinct phases: Oxidative Addition, Transmetallation, and Reductive Elimination.[2]

SuzukiCycle Pd0 Pd(0) Species (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 4-Bromoaniline TransMet Transmetallation (Base Assisted) OxAdd->TransMet + 1-Naphthylboronic Acid + K2CO3 RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd Complex RedElim->Pd0 - 4-(1-Naphthyl)aniline

Figure 1: Catalytic cycle for the synthesis of 4-(1-naphthalenyl)benzenamine via Suzuki-Miyaura coupling.

Spectral Fingerprinting

Accurate spectral characterization is essential for validating the synthesis and assessing suitability for optoelectronic applications.

A. UV-Vis Absorption Spectroscopy

The absorption spectrum is characterized by


 transitions of the conjugated system.[3]
ParameterValue (Typical)Assignment

(Primary)
300 – 320 nm

(Biaryl conjugation)

~250 nm Local excitation (Naphthalene)

(Extinction Coeff.)

Allowed transition
Solvent Effect MinimalGround state is relatively non-polar

Analysis: The absorption maximum is bathochromically shifted relative to aniline (280 nm) but hypsochromically shifted relative to planar polycyclic aromatic hydrocarbons (PAHs) due to the twisted conformation limiting effective conjugation length.

B. Fluorescence Emission

The emission properties exhibit positive solvatochromism, indicative of a polar excited state (ICT state).

ParameterValue (Typical)Notes

(Non-polar)
370 – 390 nm Cyclohexane/Hexane (Violet-Blue)

(Polar)
400 – 430 nm Ethanol/DMSO (Blue)
Stokes Shift ~3000 – 5000 cm

Large shift indicates structural relaxation (TICT)
Quantum Yield (

)
0.4 – 0.7 High in non-polar solvents; quenching in polar protic solvents
C. NMR Characterization ( H)

Structural validation relies on the distinct chemical shifts of the amino protons and the naphthalene ring protons.

  • Amino Group (-NH

    
    ):  Broad singlet at 3.5 – 4.0 ppm  (solvent dependent, exchangeable with D
    
    
    
    O).
  • Aniline Ring (Ortho to NH

    
    ):  Doublet at 6.7 – 6.8 ppm  (shielded by electron donation).
    
  • Aniline Ring (Meta to NH

    
    ):  Doublet at 7.2 – 7.3 ppm .
    
  • Naphthalene System: Multiplet cluster at 7.4 – 8.2 ppm . The proton at C8 (peri-position) often appears as a deshielded doublet/multiplet downfield around 8.0 – 8.2 ppm due to ring current effects.

Applications & Functional Utility

Organic Light-Emitting Diodes (OLEDs)

4-(1-Naphthalenyl)benzenamine is a precursor to NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) , one of the most widely used Hole Transport Materials (HTM).

  • Function: The primary amine is dimerized or coupled with dihalobiphenyls to form the triarylamine core.

  • Mechanism: The electron-rich nitrogen center facilitates hole hopping, while the naphthalene units provide thermal stability (

    
    ) and prevent crystallization.
    
Fluorescent Probes

Due to its solvatochromic nature, the molecule serves as a polarity probe in biological membranes or polymer matrices. The emission wavelength shifts red as the local environment becomes more polar.

Photophysics GS Ground State (S0) (Twisted) ES_LE Locally Excited (LE) (Frank-Condon) GS->ES_LE Absorption (hv) ES_ICT ICT State (Relaxed/Twisted) ES_LE->ES_ICT Solvent Relaxation Intramolecular Charge Transfer Emission Fluorescence (Blue Emission) ES_ICT->Emission Radiative Decay Emission->GS Return to S0

Figure 2: Jablonski-type diagram illustrating the photophysical relaxation pathways.

References

  • PubChem. Benzenamine, 4-(1-naphthalenyl)- Compound Summary. National Library of Medicine. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews, 95(7), 2457-2483. [Link]

  • Tao, Y., et al. (2011). Recent Advances in Organic Light-Emitting Diodes. Progress in Polymer Science.

Sources

"synthesis of Benzenamine, 4-(1-naphthalenyl)- for research"

[1][2]

CAS Registry Number: 125404-00-4 Synonyms: 4-(1-Naphthyl)aniline; 4-(Naphthalen-1-yl)aniline; 1-(4-Aminophenyl)naphthalene Molecular Formula: C₁₆H₁₃N Molecular Weight: 219.28 g/mol [1][2]

Executive Summary

This technical guide details the research-grade synthesis of Benzenamine, 4-(1-naphthalenyl)- , a critical biaryl intermediate used in the development of hole-transport materials (HTMs) for Organic Light-Emitting Diodes (OLEDs) and as a scaffold in medicinal chemistry.[1]

While various aryl-coupling strategies exist, this guide prioritizes the Suzuki-Miyaura Cross-Coupling protocol.[1] This route is selected for its high chemoselectivity, tolerance of the free amine functionality (under specific conditions), and the commercial availability of stable boronic acid precursors.[1] The protocol described herein is designed to yield >95% purity suitable for electronic or pharmaceutical applications.

Retrosynthetic Analysis

The target molecule consists of an electron-rich aniline ring coupled to a naphthalene system.[1] The most strategic disconnection is at the biaryl bond (C1 of naphthalene and C4 of the aniline).[1]

  • Disconnection: Biaryl C–C bond.

  • Synthons:

    • Nucleophile: 1-Naphthaleneboronic acid (stable, crystalline solid).[1]

    • Electrophile: 4-Bromoaniline (readily available).[1]

    • Note: The reverse coupling (1-bromonaphthalene + 4-aminophenylboronic acid) is less favorable due to the lower stability of aminophenylboronic acids compared to their naphthyl counterparts.[1]

Reaction Mechanism: Suzuki-Miyaura Cycle

The synthesis proceeds via a Palladium(0)-catalyzed cycle.[1] The mechanism involves three distinct phases:[3]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of 4-bromoaniline.[1]

  • Transmetallation: The boronate species (activated by base) transfers the naphthyl group to the palladium center.[1]

  • Reductive Elimination: The C-C bond forms, releasing the product and regenerating the Pd(0) catalyst.[1]

Mechanistic Visualization

SuzukiCyclePd0Pd(0)L2(Active Catalyst)OxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAdd+ R1BaseStepBase Activation(OH- replaces Br-)OxAdd->BaseStep+ BaseTransMetTransmetallation(Ar-Pd-Ar')BaseStep->TransMet+ Activated R2RedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0RegenerationProd4-(1-Naphthalenyl)benzenamineRedElim->ProdOutputR14-BromoanilineR1->OxAddR21-Naphthylboronic AcidR2->TransMet

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 4-bromoaniline and 1-naphthaleneboronic acid.

Detailed Experimental Protocol

Reagents and Materials
ReagentEquiv.[1][4][5]Amount (Example Scale)Role
4-Bromoaniline 1.01.72 g (10 mmol)Electrophile
1-Naphthaleneboronic acid 1.22.06 g (12 mmol)Nucleophile
Pd(dppf)Cl₂[1][4] · CH₂Cl₂ 0.03245 mg (3 mol%)Catalyst
Potassium Carbonate (K₂CO₃) 3.04.14 g (30 mmol)Base
1,4-Dioxane -40 mLSolvent (Organic)
Water (degassed) -10 mLSolvent (Aqueous)

Note on Catalyst: While Pd(PPh₃)₄ is common, Pd(dppf)Cl₂ is recommended here.[1] It is more robust against air oxidation and less prone to inhibition by the free amine of the aniline substrate compared to simple triphenylphosphine ligands.

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup [1][2]

  • Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

  • Flame-dry the glassware under vacuum and backfill with inert gas (repeat 3x) to ensure anhydrous and oxygen-free conditions.[1]

Step 2: Reactant Loading

  • Charge the flask with 4-bromoaniline (1.72 g) and 1-naphthaleneboronic acid (2.06 g).[1]

  • Add the base K₂CO₃ (4.14 g).

  • Add the solvent mixture: 1,4-Dioxane (40 mL) and Water (10 mL).[1]

  • Critical Step: Sparge the mixture with nitrogen for 15 minutes to remove dissolved oxygen. Oxygen is the primary cause of homocoupling side products and catalyst deactivation.

Step 3: Catalyst Addition & Reaction

  • Add the catalyst Pd(dppf)Cl₂ (245 mg) quickly against a positive flow of nitrogen.[1]

  • Heat the reaction mixture to 90°C (oil bath temperature).

  • Monitor the reaction via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (3:1).[1] The starting bromide (Rf ~0.[1]4) should disappear, and a blue-fluorescent product spot (Rf ~0.[1]3) should appear.[1]

  • Typical reaction time: 12–16 hours .[1]

Step 4: Workup

  • Cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove palladium black; wash the pad with Ethyl Acetate (50 mL).

  • Transfer the filtrate to a separatory funnel. Wash with water (2 x 30 mL) and brine (1 x 30 mL).[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude brown solid.[1]

Step 5: Purification

  • Purify via flash column chromatography on silica gel.

  • Eluent Gradient: Start with 100% Hexane, gradually increasing to 10% Ethyl Acetate in Hexane.

  • Collect fractions containing the pure product.[4] Evaporate solvent to obtain an off-white to pale yellow solid.[1]

Characterization & Quality Control

To validate the synthesis of CAS 125404-00-4, the following analytical data must be confirmed:

  • Physical State: Off-white to pale yellow powder.[1]

  • Melting Point: ~154–156°C.

  • ¹H NMR (400 MHz, CDCl₃):

    • Naphthalene Region: δ 7.80–8.00 (m, 3H), 7.40–7.55 (m, 4H).[1]

    • Phenylene Region: δ 7.35 (d, J=8.4 Hz, 2H, Ar-H ortho to naphthyl), 6.80 (d, J=8.4 Hz, 2H, Ar-H ortho to amine).[1]

    • Amine: δ 3.75 (br s, 2H, NH₂).[1]

  • MS (ESI): Calculated for [M+H]⁺: 220.11; Found: 220.1.[1]

Workflow Diagram

SynthesisWorkflowStartStart:Reagents PrepDegasDegassing:N2 SpargeStart->DegasHeatReaction:90°C, 12hDegas->HeatWorkupWorkup:Extract & DryHeat->WorkupPurifyPurification:Column Chrom.Workup->PurifyFinalProduct:4-(1-Naphthyl)anilinePurify->Final

Figure 2: Operational workflow for the synthesis of 4-(1-naphthalenyl)benzenamine.

Safety & Handling (MSDS Highlights)

  • Aromatic Amines: 4-Bromoaniline and the product are potential carcinogens and skin irritants. Handle only in a fume hood with nitrile gloves.

  • Palladium Catalyst: Palladium compounds can be sensitizers. Avoid inhalation of dust.

  • Waste Disposal: Aqueous waste contains palladium traces and must be segregated into heavy metal waste streams.

Troubleshooting & Optimization

  • Low Yield? If the conversion is poor, the free amine may be coordinating to the Pd.[1]

    • Solution: Use the Protected Route . Acetylate 4-bromoaniline to 4-bromoacetanilide before coupling. After the Suzuki reaction, hydrolyze the acetamide group with NaOH/EtOH to release the free amine.[1]

  • Homocoupling? If 4,4'-biphenyldiamine or binaphthyl is observed, oxygen was present.[1]

    • Solution: Increase degassing time or use the freeze-pump-thaw method.[1]

References

  • Suzuki, A. (1991).[1] "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides." Pure and Applied Chemistry, 63(3), 419-422.[1] Link

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1] Link[1]

  • CymitQuimica. "CAS 125404-00-4: 4-(1-Naphthalenyl)benzenamine Product Data."[1][6] Link

  • Sigma-Aldrich. "Suzuki Coupling Reaction: Protocols and Applications."[1] Link

  • Ambeed. "4-(Naphthalen-1-yl)aniline MSDS and Safety Data." Link

Technical Guide: N-phenyl-1-naphthylamine (1-NPN) Mechanism & Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the application of N-phenyl-1-naphthylamine (1-NPN) in bioanalytical research. It is structured to provide mechanistic depth, actionable protocols, and rigorous validation standards for researchers investigating membrane biophysics and antimicrobial pharmacology.

Executive Summary

N-phenyl-1-naphthylamine (1-NPN) is a hydrophobic, uncharged fluorescent probe (fluorophore) that acts as a "molecular switch" based on environmental polarity. It is the gold-standard tool for assessing the Outer Membrane (OM) integrity of Gram-negative bacteria .

Unlike DNA-intercalating dyes (e.g., Propidium Iodide) that require full membrane lysis, 1-NPN specifically detects subtle destabilization of the Lipopolysaccharide (LPS) layer. This guide details the photophysical mechanisms, validated experimental protocols, and data interpretation frameworks necessary for high-fidelity assays.

Photophysical Mechanism

The utility of 1-NPN relies on its solvatochromic properties and quantum yield sensitivity to the microenvironment.[1]

The "Fluorescence Switch"

1-NPN exhibits weak fluorescence in aqueous solutions due to rapid non-radiative decay of the excited state, facilitated by the polarity of water molecules. Upon partitioning into a non-polar (hydrophobic) environment—such as the phospholipid bilayer of a bacterial membrane or the hydrophobic pocket of a protein—two shifts occur:[1]

  • Quantum Yield Increase: The non-radiative decay pathways are suppressed, resulting in a strong increase in fluorescence intensity (often >10-fold).

  • Blue Shift: The emission maximum shifts from ~460 nm (in water) to ~405–420 nm (in lipids).

Mechanistic Pathway Diagram

The following diagram illustrates the transition of 1-NPN from a quenched aqueous state to a fluorescent membrane-bound state.

NPN_Mechanism cluster_aqueous Aqueous Phase (Buffer) cluster_lipid Hydrophobic Phase (Membrane) NPN_Aq 1-NPN (Free) Excited_Aq Excited State (S1) NPN_Aq->Excited_Aq Excitation (350 nm) NPN_Lipid 1-NPN (Bound) NPN_Aq->NPN_Lipid Partitioning (Kd) Decay_Aq Non-Radiative Decay (Heat) Excited_Aq->Decay_Aq Quenching (High Polarity) Excited_Lipid Excited State (S1*) NPN_Lipid->Excited_Lipid Excitation (350 nm) Emission Fluorescence Emission (λem ~420 nm) Excited_Lipid->Emission Radiative Decay

Figure 1: The solvatochromic shift of 1-NPN. In water, energy dissipates as heat. In membranes, energy is released as blue fluorescence.

The Biological Interface: Gram-Negative Permeabilization

The primary application of 1-NPN is the NPN Uptake Assay .

  • Intact Cells: The outer membrane is an asymmetric bilayer. The outer leaflet contains Lipopolysaccharides (LPS), which are stabilized by divalent cations (

    
    , 
    
    
    
    ). This highly polar, rigid barrier strictly excludes hydrophobic molecules like 1-NPN.
  • Compromised Cells: Permeabilizers (e.g., EDTA, Polymyxins, antimicrobial peptides) displace divalent cations or disrupt the LPS packing. This allows 1-NPN to penetrate the barrier and partition into the hydrophobic phospholipid layer, triggering fluorescence.[2]

NPN Uptake Workflow

NPN_Assay_Workflow Start Gram-Negative Bacteria (Mid-Log Phase) Wash Wash & Resuspend (5mM HEPES, pH 7.2) Start->Wash Baseline Add 1-NPN (10 µM) Measure Baseline (F0) Wash->Baseline Treatment Inject Test Compound (Antibiotic/Peptide) Baseline->Treatment Uptake NPN Enters Membrane Treatment->Uptake Readout Measure Fluorescence (F) (Ex 350 / Em 420) Uptake->Readout Calc Calculate Uptake Factor (F / F0) Readout->Calc

Figure 2: Step-by-step workflow for the NPN uptake assay.[3]

Experimental Protocols

Reagent Preparation
  • 1-NPN Stock: Dissolve N-phenyl-1-naphthylamine in Acetone or Methanol to 500 µM. Store at -20°C in the dark. Note: Aqueous dilutions are unstable and must be prepared immediately before use.

  • Assay Buffer: 5 mM HEPES, pH 7.2.

    • Critical: Avoid Phosphate Buffered Saline (PBS) if testing cationic peptides, as phosphate anions can neutralize cationic charges and interfere with activity.

    • Additives: 5 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) is optionally added to uncouple the proton motive force, preventing active efflux of NPN in some strains (e.g., P. aeruginosa).

Standard Microplate Protocol (High-Throughput)

This protocol is optimized for 96-well black-walled plates.

StepActionTechnical Note
1 Culture Prep Grow bacteria (e.g., E. coli, P. aeruginosa) to OD₆₀₀ = 0.5 (mid-log). Centrifuge (3500 x g, 10 min) and wash 2x in Assay Buffer.
2 Resuspension Resuspend cells to OD₆₀₀ = 0.5 in 5 mM HEPES.
3 Plating Add 100 µL of bacterial suspension per well.
4 Probe Addition Add 1-NPN to a final concentration of 10 µM. Do not premix NPN with cells for long periods.
5 Baseline Read Measure Fluorescence (

) at Ex 350 nm / Em 420 nm.
6 Treatment Add test compounds (serial dilutions). Include a Positive Control (Polymyxin B, 10 µg/mL) and Negative Control (Buffer only).
7 Kinetics Measure immediately and then every 30-60 seconds for 10-30 minutes.
Data Processing (The NPN Uptake Factor)

Raw fluorescence units (RFU) vary between instruments. Standardize data using the NPN Uptake Factor :



  • 
    : Fluorescence of the sample with bacteria + NPN + Compound.[4]
    
  • 
    : Fluorescence of buffer + NPN (no bacteria).
    
  • 
    : Fluorescence of bacteria + NPN (no compound).
    

Alternatively, many researchers report the simple ratio


.

Critical Analysis & Troubleshooting (E-E-A-T)

Self-Validating Systems

To ensure "Trustworthiness" in your data, every assay plate must include:

  • Z-Factor Calculation: Use the Polymyxin B (Positive) and Buffer (Negative) controls to calculate Z'. A value > 0.5 indicates a robust assay.

  • Sterility Control: Buffer + NPN + Compound (no cells). If this fluoresces, your compound interacts directly with NPN or precipitates it (False Positive).

Common Artifacts
  • Inner Filter Effect: If bacterial density is too high (OD > 0.6), the cells absorb the excitation light (350 nm), reducing the effective fluorescence. Solution: Dilute cells to OD 0.4–0.5.

  • Direct Interaction: Some hydrophobic drugs bind NPN directly in solution. Check: Measure the spectrum of Compound + NPN in buffer without cells.

  • Efflux Pumps: In Pseudomonas, efflux pumps (MexAB-OprM) can actively pump NPN out, masking permeabilization. Solution: Add 5 µM CCCP or use efflux-deficient mutants.

Spectral Properties Summary
ParameterAqueous BufferHydrophobic Membrane
Excitation Max 350 nm350 nm
Emission Max ~460 nm (Weak)405–420 nm (Strong)
Quantum Yield < 0.01> 0.3
Lifetime < 1 nsSeveral ns

References

  • Hancock, R. E., & Wong, P. G. (1984). Compounds which increase the permeability of the Pseudomonas aeruginosa outer membrane. Antimicrobial Agents and Chemotherapy, 26(1), 48–52.[5]

  • Helander, I. M., & Mattila-Sandholm, T. (2000). Fluorometric assessment of gram-negative bacterial permeabilization. Journal of Applied Microbiology, 88(2), 213–219.

  • Loh, B., Grant, C., & Hancock, R. E. (1984). Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 26(4), 546–551.[5]

  • Akhoundsadegh, N., Belanger, C. R., & Hancock, R. E. W. (2019). Outer Membrane Permeabilization Assays in Gram-Negative Bacteria. Bio-protocol, 9(16), e3338.

Sources

The Biaryl Scaffold in Medicinal Chemistry: Strategic Synthesis and Pharmacological Profiling of 4-(1-Naphthalenyl)benzenamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(1-Naphthalenyl)benzenamine (CAS: 125404-00-4), often referred to as 4-(1-naphthyl)aniline, represents a privileged biaryl scaffold in modern drug discovery. Unlike flat biphenyl systems, the introduction of the 1-naphthyl group induces a critical torsional twist due to peri-hydrogen steric interactions. This non-planar geometry is highly valued in kinase inhibitor design—specifically for Type II inhibitors targeting the inactive DFG-out conformation of kinases like VEGFR, PDGFR, and NEK7.

This technical guide provides a rigorous analysis of this scaffold, moving from scalable palladium-catalyzed synthesis to its application as a "gatekeeper" probe in pharmacological assays.

Structural Architecture & Pharmacophore Logic

The "Naphthyl Twist" and Atropisomerism

The defining feature of 4-(1-naphthalenyl)benzenamine is the steric clash between the protons at the ortho position of the benzene ring and the peri (C8) position of the naphthalene ring.

  • Conformational Consequence: This interaction forces the two aromatic systems to twist out of coplanarity. The dihedral angle is typically between 60° and 90°, unlike the ~44° found in unsubstituted biphenyls.

  • Medicinal Utility: In kinase drug design, this twist allows the molecule to traverse the narrow "gatekeeper" region connecting the ATP-binding pocket to the allosteric hydrophobic pocket. A flat molecule would clash with the gatekeeper residue (often Threonine or Methionine).

Physicochemical Profile
PropertyValueImplication for Drug Design
Molecular Weight 219.29 g/mol Low MW allows significant room for derivatization (Fragment-Based Drug Design).
LogP (Predicted) ~4.1 - 4.5High lipophilicity. Requires polar solubilizing groups (e.g., piperazine tails) in final drug candidates.
H-Bond Donors 2 (NH₂)The primary amine is the reactive handle for urea/amide formation.
Rotatable Bonds 1Restricted rotation stabilizes the bioactive conformation, reducing entropic penalty upon binding.

Synthetic Architecture: The Suzuki-Miyaura Protocol[1][2]

The most robust route to 4-(1-naphthalenyl)benzenamine is the palladium-catalyzed cross-coupling of 4-bromoaniline (or its N-protected variant) with 1-naphthaleneboronic acid.

Mechanistic Workflow

The reaction proceeds via the canonical catalytic cycle: Oxidative Addition, Transmetallation, and Reductive Elimination.[1]

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet BaseStep Base Activation (Boronate Formation) BaseStep->TransMet Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product 4-(1-Naphthalenyl)benzenamine RedElim->Product ArHalide 4-Bromoaniline ArHalide->OxAdd Boronic 1-Naphthaleneboronic Acid Boronic->BaseStep + Base (K2CO3)

Figure 1: The Suzuki-Miyaura catalytic cycle for biaryl amine synthesis. The cycle emphasizes the critical role of base activation in the transmetallation step.

Optimized Experimental Protocol

Objective: Synthesis of 4-(1-naphthalenyl)benzenamine on a 10 mmol scale.

Reagents:

  • 4-Bromoaniline (1.72 g, 10 mmol)

  • 1-Naphthaleneboronic acid (1.89 g, 11 mmol, 1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Potassium Carbonate (K₂CO₃) (2M aqueous solution, 15 mL)

  • Solvent: 1,4-Dioxane (40 mL)

Step-by-Step Methodology:

  • Inertion: Charge a 100 mL Schlenk flask with 4-bromoaniline, naphthaleneboronic acid, and the Pd catalyst. Evacuate and backfill with Argon (3x) to remove oxygen, which causes homocoupling side products.

  • Solvation: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution via syringe.

  • Reflux: Heat the biphasic mixture to 90°C for 12–16 hours. Vigorous stirring is essential to ensure phase transfer.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Silica gel; Hexane/EtOAc gradient 9:1 to 7:3).

  • Validation: Product should appear as an off-white to pale brown solid. Confirm via ¹H NMR (Look for the characteristic naphthalene multiplet at 7.4–8.2 ppm and the aniline doublet at ~6.7 ppm).

Pharmacological Application: Kinase Inhibition[3][4]

The primary utility of this aniline is as a precursor for Biaryl Urea Kinase Inhibitors . By reacting the amine with an isocyanate, researchers generate a scaffold analogous to Sorafenib or Regorafenib, but with altered hydrophobic occupancy.

Mechanism of Action (Type II Inhibition)

These derivatives typically bind to the "DFG-out" conformation of kinases.

  • Hinge Binding: The urea/amide linker forms hydrogen bonds with the kinase hinge region (Glu/Asp residues).

  • Hydrophobic Pocket: The 1-naphthyl group penetrates the allosteric hydrophobic pocket created by the movement of the activation loop.

  • Selectivity: The bulk of the naphthalene ring provides selectivity against kinases with smaller gatekeeper residues.

KinasePathway Aniline 4-(1-Naphthalenyl)benzenamine Deriv Isocyanate Reaction (Urea Formation) Aniline->Deriv Synthesis Inhibitor Biaryl Urea Inhibitor Deriv->Inhibitor Target Target Kinase (VEGFR2 / NEK7) Inhibitor->Target Binding (IC50 < 50nM) Effect Block ATP Binding (DFG-out Lock) Target->Effect Allosteric Modulation Outcome Inhibition of Angiogenesis (Tumor Starvation) Effect->Outcome

Figure 2: Development pathway from the aniline intermediate to a functional kinase inhibitor regulating angiogenic pathways.

Biological Assay Protocol (IC50 Determination)

Objective: Evaluate the potency of a urea derivative synthesized from the aniline against VEGFR2.

  • Reagent Prep: Prepare a 10 mM stock of the inhibitor in 100% DMSO. Serial dilute (1:3) to generate a 10-point dose-response curve.

  • Enzyme Mix: In a 384-well plate, add 2.5 ng recombinant VEGFR2 kinase in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM DTT).

  • Inhibitor Addition: Add the diluted inhibitor (final DMSO conc. < 1%). Incubate for 15 mins at RT to allow equilibration with the DFG-out pocket.

  • Reaction Start: Add ATP (at Km concentration) and substrate peptide (Poly Glu:Tyr).

  • Detection: Use ADP-Glo™ or similar luminescent kinase assay. Stop reaction after 60 mins.

  • Analysis: Plot RLU (Relative Light Units) vs. Log[Inhibitor]. Fit to a sigmoidal dose-response equation to calculate IC50.

References

  • Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Biaryl Urea Kinase Inhibitors: Wilhelm, S. M., et al. (2006).[2] Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[2] Nature Reviews Drug Discovery. Link

  • Naphthalene Scaffold in Drug Design: Makar, S., et al. (2019).[3] Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry. Link

  • NEK7 Inhibitors: Zhang, X., et al. (2025). Discovery of novel biaryl urea derivatives against IL-1β release with low toxicity based on NEK7 inhibitor. Bioorganic Chemistry. Link

  • Chemical Data & Properties: PubChem Compound Summary for CID 2760169, Benzenamine, 4-(1-naphthalenyl)-.[4] Link

Sources

"Benzenamine, 4-(1-naphthalenyl)- material safety data sheet"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of Benzenamine, 4-(1-naphthalenyl)-

This guide provides comprehensive safety information and handling protocols for Benzenamine, 4-(1-naphthalenyl)-, a compound of interest for researchers in organic synthesis, materials science, and drug development. Given the limited direct toxicological data for this specific molecule, this document synthesizes information from its core chemical structures—aniline and naphthalene—to provide a robust and precautionary framework for its safe use. The protocols herein are designed to be self-validating, with clear causality behind each recommendation to ensure the highest standards of laboratory safety.

Section 1: Chemical and Physical Identity

Benzenamine, 4-(1-naphthalenyl)- is an aromatic amine characterized by a phenylamine group linked to a naphthalene moiety.[1] This structure suggests potential applications as an intermediate in the synthesis of dyes, pharmaceuticals, or as a building block for organic semiconductors.[1] Its identity and key physical properties, largely based on predictive models, are summarized below.

Table 1: Physicochemical Properties of Benzenamine, 4-(1-naphthalenyl)-

Property Value Source
Chemical Name Benzenamine, 4-(1-naphthalenyl)- [2][3]
Synonyms 4-(Naphthalen-1-yl)aniline, 1-(4-Aminophenyl)naphthalene [1][2][3]
CAS Number 125404-00-4 [2][3]
Molecular Formula C₁₆H₁₃N [2][3]
Molecular Weight 219.28 g/mol [2]
Appearance Light yellow to light brown solid [2]
Predicted Boiling Point 381.3 ± 11.0 °C [2]

| Predicted Density | 1.147 ± 0.06 g/cm³ |[2] |

Caption: Chemical structure of Benzenamine, 4-(1-naphthalenyl)-.

Section 2: The Hazard Profile - A Synthesis of Structure-Activity Relationships

  • The Aniline Core: The benzenamine (aniline) structural component is associated with significant health hazards. Aniline is toxic if swallowed, inhaled, or in contact with skin.[4][5] It is a suspected human carcinogen and mutagen, can cause serious eye damage, and leads to organ damage through prolonged or repeated exposure.[4][5] A primary systemic effect of aniline exposure is methemoglobinemia, a condition where the blood's ability to transport oxygen is dangerously reduced, leading to cyanosis (a blueish discoloration of the skin), headache, dizziness, and in severe cases, death.[6][7]

  • The Naphthalene Moiety: The naphthalene group is a polycyclic aromatic hydrocarbon (PAH). Naphthalene itself is classified as harmful if swallowed and is a suspected carcinogen.[8] It is also recognized as being very toxic to aquatic life with long-lasting effects.[9]

Consolidated GHS Classification (Predicted)

Based on the available data for the parent compound and its structural analogs, the following GHS classification should be adopted as a precautionary measure.

Table 2: Predicted GHS Hazard Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[2]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[2]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity, Single Exposure Category 3 H335: May cause respiratory irritation[2]
Carcinogenicity (precautionary) Category 2 H351: Suspected of causing cancer[5][8]
Specific Target Organ Toxicity, Repeated Exposure (precautionary) Category 1/2 H372/H373: May cause damage to organs through prolonged or repeated exposure[10]

| Hazardous to the Aquatic Environment, Long-term | Category 1 (precautionary) | H410: Very toxic to aquatic life with long lasting effects[9][10] |

Section 3: Exposure Control and Personal Protection

Effective risk management hinges on a multi-layered approach combining engineering controls and appropriate Personal Protective Equipment (PPE). The causality is clear: to prevent inhalation, skin absorption, and eye contact, a systematic barrier approach is mandatory.

Engineering Controls:

  • Fume Hood: All handling of solid Benzenamine, 4-(1-naphthalenyl)- and its solutions must be conducted in a certified chemical fume hood. This is the primary engineering control to mitigate inhalation of airborne particulates or vapors.

  • Designated Work Area: A specific area of the lab should be designated for working with this compound to prevent cross-contamination of other surfaces and experiments.

Personal Protective Equipment (PPE):

  • Gloves: Double gloving with nitrile gloves is required. Aromatic amines can penetrate standard laboratory gloves over time. It is critical to change gloves immediately if contamination is suspected.

  • Eye Protection: Chemical safety goggles are mandatory. Standard safety glasses with side shields do not provide a sufficient seal to protect against fine powders or splashes.

  • Lab Coat: A fully buttoned, long-sleeved lab coat is required to protect skin and clothing.

  • Respiratory Protection: For situations with a high potential for aerosol generation (e.g., large-scale transfers, spill clean-up), a NIOSH-approved respirator with organic vapor cartridges may be necessary.[7]

cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (to prevent contamination) d1 1. Lab Coat d2 2. Inner Nitrile Gloves d1->d2 d3 3. Safety Goggles d2->d3 d4 4. Outer Nitrile Gloves d3->d4 f1 1. Outer Nitrile Gloves (peel off) f2 2. Lab Coat (turn inside out) f1->f2 f3 3. Safety Goggles (handle by strap) f2->f3 f4 4. Inner Nitrile Gloves (peel off) f3->f4

Caption: Workflow for donning and doffing PPE.

Section 4: Core Experimental Protocols for Safe Handling

The following protocols are designed to minimize exposure during common laboratory procedures.

Protocol 4.1: Weighing and Transferring Solid Compound

  • Preparation: Ensure the chemical fume hood is operational. Place a weigh boat on an analytical balance inside the hood.

  • Aliquotting: Carefully open the stock container. Using a clean spatula, transfer a small amount of the solid to the weigh boat. Avoid creating dust by using slow, deliberate movements.

  • Sealing: Immediately and securely close the stock container.

  • Transfer: Gently add the weighed solid to the reaction vessel or solvent. Use a funnel if transferring to a narrow-mouthed vessel.

  • Decontamination: Wipe the spatula and any affected surfaces inside the fume hood with a solvent-moistened towel (e.g., ethanol or acetone), which should then be disposed of as hazardous waste.

Protocol 4.2: Preparing Solutions

  • Setup: Place a stir plate and a vessel containing the desired solvent inside the fume hood.

  • Addition: Weigh the required amount of Benzenamine, 4-(1-naphthalenyl)- following Protocol 4.1.

  • Dissolution: Add the solid to the solvent while stirring to facilitate dissolution. Keep the vessel covered with a watch glass or cap to the extent possible.

  • Storage: If the solution is to be stored, transfer it to a clearly labeled, tightly sealed container. The label must include the chemical name, concentration, date, and appropriate hazard pictograms.

Section 5: Emergency Procedures - A Self-Validating System

Rapid and correct response to an emergency is critical. The following procedures are based on established chemical safety principles.

Spill Response: In the event of a spill, the primary objectives are to contain the material, protect personnel, and prevent environmental release.[11]

  • Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Isolate: If safe to do so, close the fume hood sash. Restrict access to the area.

  • PPE: Don appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat. Consider a respirator if the spill is large or outside of a fume hood.

  • Containment: For a solid spill, gently cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[7] For a liquid spill, cover with an appropriate absorbent.

  • Collection: Carefully scoop the contained material into a designated hazardous waste container.[11] Use spark-proof tools if a flammable solvent is involved.[11]

  • Decontamination: Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the incident to the laboratory supervisor or institutional safety office.

spill Spill Discovered is_major Is the spill large or outside containment? spill->is_major evacuate Evacuate Area Call Emergency Safety Office is_major->evacuate Yes is_minor Spill is small and contained is_major->is_minor No ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) is_minor->ppe contain Cover with Inert Absorbent ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate report Report to Supervisor decontaminate->report

Caption: Decision tree for responding to a chemical spill.

First-Aid Measures: Immediate first aid can significantly reduce the severity of an exposure.

Table 3: First-Aid Procedures

Exposure Route Symptoms First-Aid Action
Inhalation Respiratory irritation, dizziness, headache. Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
Skin Contact Redness, irritation, potential rash. Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11]
Eye Contact Irritation, redness, pain. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12]

| Ingestion | Nausea, vomiting. Potential for systemic toxicity. | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[11] |

Section 6: Storage and Disposal

Proper storage and disposal are essential to long-term safety and environmental protection.

  • Storage: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It must be protected from light and stored away from incompatible materials such as strong oxidizing agents and strong acids.[2][13]

  • Disposal: Benzenamine, 4-(1-naphthalenyl)- and any materials contaminated with it (e.g., gloves, absorbent materials, empty containers) must be disposed of as hazardous chemical waste.[7] Do not dispose of it down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • Safety Data Sheet: N-Phenyl-1-naphthylamine. ChemScience. [Link]

  • Safety Data Sheet: Aniline. SIA Toolbox. [Link]

  • Aniline | Medical Management Guidelines. ATSDR - CDC. [Link]

  • Benzenamine, 4-(1-naphthalenyl)-N-[4-(1-naphthalenyl)phenyl]-. ChemBK. [Link]

  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Safety Data Sheet: Naphthalene. Carl ROTH. [Link]

  • ICSC 1113 - N-PHENYL-1-NAPHTHYLAMINE. International Chemical Safety Cards (ICSCs). [Link]

  • Safety Data Sheet: Aniline. Chemos GmbH & Co.KG. [Link]

  • n-(1-naphthyl)aniline. ChemBK. [Link]

  • Benzenamine, 4-(1-naphthalenyl)-. PubChem. [Link]

Sources

Technical Guide: Quantum Yield and Photophysics of N-phenyl-1-naphthylamine (NPN)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-phenyl-1-naphthylamine (NPN) , also known as 1-anilinonaphthalene, is a hydrophobic fluorescent probe widely utilized in membrane biology and drug development. Its utility stems from its extreme solvatochromism and environment-sensitive quantum yield (


) . In aqueous environments, NPN fluorescence is heavily quenched (

). However, upon partitioning into hydrophobic environments—such as the phospholipid bilayer of bacterial outer membranes or protein hydrophobic pockets—its quantum yield increases dramatically (often >10-fold), accompanied by a hypsochromic (blue) shift in emission.

This guide provides a rigorous technical framework for determining the quantum yield of NPN and executing the NPN Uptake Assay , the gold standard for assessing outer membrane permeabilization in Gram-negative bacteria.

Part 1: Photophysical Principles

Mechanism of Fluorescence Modulation

The fluorescence of NPN is governed by the polarity of its immediate environment. The "turn-on" mechanism is attributed to the stabilization of the excited state in polar solvents, which facilitates non-radiative decay pathways, effectively quenching fluorescence.

  • Aqueous State (Polar): Solvent relaxation occurs rapidly, lowering the energy of the excited state but favoring non-radiative decay (internal conversion).

    
     is negligible.
    
  • Hydrophobic State (Non-polar): The molecule is shielded from solvent relaxation. Radiative decay (fluorescence) becomes competitive.

    
     increases significantly (
    
    
    
    ), and the emission maximum shifts to shorter wavelengths (400–420 nm).
Spectral Characteristics
ParameterAqueous Buffer (PBS/HEPES)Hydrophobic Environment (Membrane/EtOH)
Excitation

340–350 nm340–355 nm
Emission

~460 nm (Weak/Broad)405–420 nm (Strong/Sharp)
Quantum Yield (

)
< 0.01~0.30 – 0.50
Appearance Non-fluorescentBright Blue Fluorescence
Photophysical Pathway Diagram

The following diagram illustrates the environmental impact on NPN excitation and relaxation.

Jablonski Ground Ground State (S0) Excited Excited State (S1) Ground->Excited Excitation (350 nm) NonRad Non-Radiative Decay (Heat) Excited->NonRad Aqueous Solvent: Rapid Relaxation (Dominant) Fluor Fluorescence Emission (Blue Light) Excited->Fluor Hydrophobic Environment: Radiative Decay (Dominant) NonRad->Ground Fluor->Ground

Figure 1: Simplified Jablonski diagram showing the competition between non-radiative decay (dominant in water) and fluorescence (dominant in membranes).

Part 2: Protocol for Quantum Yield Determination[1]

To quantify the


 of NPN in a specific solvent or biological system, the Comparative Method  (Williams et al.) is required. This method compares the integrated fluorescence intensity of NPN to a standard reference of known quantum yield.
Reference Standard Selection

For NPN (Emission 400–460 nm), Quinine Sulfate is the preferred standard.

  • Standard: Quinine Sulfate dihydrate

  • Solvent: 0.1 M H

    
    SO
    
    
    
  • Literature

    
    :  0.546 (at 25°C)
    
Experimental Workflow

Reagents:

  • NPN Stock: 10 mM in Acetone or Methanol (Store at -20°C, dark).

  • Test Solvent: e.g., Ethanol, Octanol, or Liposome suspension.

  • Standard Solution: Freshly prepared Quinine Sulfate in 0.1 M H

    
    SO
    
    
    
    .

Step-by-Step Protocol:

  • Preparation of Series: Prepare 5 dilutions of NPN in the test solvent and 5 dilutions of Quinine Sulfate in 0.1 M H

    
    SO
    
    
    
    .
    • Critical: The Optical Density (Absorbance) at the excitation wavelength (350 nm) must be kept below 0.1 (ideally 0.01 – 0.08) to avoid inner-filter effects.

  • Absorbance Measurement: Measure the absorbance (

    
    ) of each sample at 350 nm using a UV-Vis spectrophotometer. Record the baseline buffer absorbance.
    
  • Fluorescence Measurement: Record the fluorescence emission spectrum (360 nm – 550 nm) for each sample using the exact same excitation wavelength (350 nm) and slit widths.

  • Integration: Calculate the total integrated fluorescence intensity (

    
    ) (area under the curve) for each sample.
    
  • Slope Calculation: Plot Integrated Fluorescence (

    
    ) vs. Absorbance (
    
    
    
    ) for both NPN and the Standard. Calculate the gradients (slopes) of the linear regression lines (
    
    
    and
    
    
    ).
Calculation

Calculate the quantum yield using the following equation:



Where:

  • 
     = Quantum Yield[1][2][3]
    
  • 
     = Slope of the line (Fluorescence vs. Absorbance)
    
  • 
     = Refractive index of the solvent (Water/H
    
    
    
    SO
    
    
    
    
    1.33; Ethanol
    
    
    1.36)

Part 3: The NPN Uptake Assay (Gram-Negative Bacteria)

This is the primary application of NPN in drug discovery. The outer membrane (OM) of Gram-negative bacteria excludes hydrophobic molecules. Permeabilizers (e.g., EDTA, cationic peptides, novel antibiotics) damage the OM, allowing NPN to enter the phospholipid layer, resulting in a fluorescence spike.

Assay Workflow Diagram

NPN_Assay Start Bacterial Culture (Mid-Log Phase) Wash Wash & Resuspend (HEPES Buffer pH 7.2) Start->Wash Plate Prepare 96-Well Plate Wash->Plate AddNPN Add NPN Probe (Final: 10 µM) Plate->AddNPN MeasureBase Measure Baseline Fluorescence (Ex 350 / Em 420) AddNPN->MeasureBase AddDrug Add Test Compound (Antibiotic/Permeabilizer) MeasureBase->AddDrug Incubate Incubate (1-5 min) AddDrug->Incubate MeasureFinal Measure Final Fluorescence (Ex 350 / Em 420) Incubate->MeasureFinal Result Calculate NPN Uptake Factor MeasureFinal->Result

Figure 2: Operational workflow for the high-throughput NPN uptake assay.

Detailed Protocol
  • Cell Preparation: Grow E. coli or P. aeruginosa to mid-log phase (

    
    ). Centrifuge and wash twice with 5 mM HEPES buffer (pH 7.2). Resuspend to 
    
    
    
    .
  • NPN Addition: Add NPN to the cell suspension to a final concentration of 10 µM .

    • Note: The background fluorescence will be low but non-zero.

  • Baseline Reading: Measure fluorescence (

    
    ).
    
  • Compound Addition: Add the test compound (e.g., Colistin, Polymyxin B as positive control).

  • Kinetic Measurement: Monitor fluorescence at Ex 350 nm / Em 420 nm . The signal should plateau within 1–3 minutes for rapid permeabilizers.

Data Analysis: The NPN Uptake Factor

To normalize data across experiments, calculate the NPN Uptake Factor :



Where:

  • 
     = Fluorescence in the presence of bacteria + NPN + Test Compound.
    
  • 
     = Fluorescence of bacteria + NPN (no compound).
    

A factor > 1.0 indicates significant outer membrane permeabilization.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Signal NPN concentration too high or buffer contamination.Titrate NPN (try 5–10 µM). Ensure buffer is free of surfactants/detergents.
No Signal with Positive Control Cells are not viable or OM is already damaged.Use fresh mid-log phase cells. Avoid vigorous vortexing which can damage membranes.
Signal Drift Photobleaching or cell settling.Use a kinetic read mode with shaking between reads. Limit excitation light exposure.
Inner Filter Effect OD of bacterial suspension too high.Dilute cells to

.

References

  • Helander, I. M., & Mattila-Sandholm, T. (2000). Fluorometric assessment of Gram-negative bacterial permeabilization. Journal of Applied Microbiology, 88(2), 213–219.[4] Link

  • Hancock, R. E., & Wong, P. G. (1984). Compounds which increase the permeability of the Pseudomonas aeruginosa outer membrane. Antimicrobial Agents and Chemotherapy, 26(1), 48–52. Link

  • Loh, B., Grant, C., & Hancock, R. E. (1984). Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 26(4), 546–551. Link

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Link

Sources

Methodological & Application

Application Note: Measuring Outer Membrane Permeability in Gram-Negative Bacteria using N-phenyl-1-naphthylamine (NPN)

[1][2][3][4][5][6]

Introduction & Principle

The Gram-negative bacterial outer membrane (OM) is a formidable barrier to many antibiotics, contributing significantly to intrinsic multidrug resistance. It functions as a molecular sieve, excluding hydrophobic molecules via its asymmetric lipopolysaccharide (LPS) outer leaflet.

N-phenyl-1-naphthylamine (NPN) is a hydrophobic fluorescent probe used to assess the integrity of this barrier.[1][2][3][4]

  • Intact Membrane: The hydrophilic LPS layer excludes hydrophobic NPN. In the aqueous extracellular environment, NPN has a low quantum yield and fluoresces weakly.[1][5]

  • Compromised Membrane: If a compound (e.g., a peptide, chelator, or novel antibiotic) disrupts the LPS layer, NPN partitions into the hydrophobic phospholipid bilayer. This environment restricts the rotational relaxation of the molecule, resulting in a sharp increase in fluorescence intensity.

Mechanistic Visualization

The following diagram illustrates the "turn-on" mechanism of the NPN assay.

NPN_Mechanismcluster_0Aqueous Environment (Buffer)cluster_1Bacterial Membrane InterfaceNPN_AqNPN (Free)Fluo_LowLow Fluorescence(Quantum Yield ↓)NPN_Aq->Fluo_LowSolvent RelaxationOM_IntactIntact Outer Membrane(LPS Barrier)NPN_Aq->OM_IntactExcluded (Repulsion)OM_DamagedDamaged Outer Membrane(LPS Disrupted)NPN_Aq->OM_DamagedEntry via DefectsNPN_BoundNPN (Lipid Bound)OM_Damaged->NPN_BoundPartitioning intoPhospholipidsFluo_HighHigh Fluorescence(Quantum Yield ↑↑)NPN_Bound->Fluo_HighRotational Restriction

Caption: Figure 1.[6] Mechanism of NPN fluorescence shift. Intact LPS barriers exclude NPN (low signal), while membrane defects allow hydrophobic partitioning (high signal).

Materials & Reagents

To ensure reproducibility, use the specific buffer formulations below. Phosphate-buffered saline (PBS) is often used, but HEPES is preferred for this assay to prevent precipitation with divalent cations often used in permeability studies.

Reagent List
ReagentSpecificationPreparation / Storage
NPN Stock 1-N-phenylnaphthylamine (Sigma)Dissolve to 5 mM in Acetone.[7] Store at -20°C in the dark (1 month stability).
Assay Buffer 5 mM HEPES, 5 mM Glucose, pH 7.2Filter sterilize (0.22 µm). Do not autoclave glucose.[7]
Positive Control Polymyxin B (PMB) or EDTAPMB: 10 µg/mL final.[8] EDTA: 1-10 mM final.
Efflux Inhibitor CCCP (Carbonyl cyanide m-chlorophenyl hydrazone)Optional but Recommended. 5 µM final.[7] Dissolve in DMSO.
Microplate 96-well Black, Flat-bottomBlack walls are critical to minimize background scattering.

Experimental Protocol

Phase 1: Cell Preparation (Critical Step)

Why this matters: Growth media contains components that quench fluorescence or autofluoresce. Cells must be washed thoroughly.

  • Inoculation: Grow bacterial strain (e.g., E. coli or P. aeruginosa) overnight in LB broth.

  • Sub-culture: Dilute 1:100 into fresh media and grow to mid-log phase (OD₆₀₀ ~ 0.5 ).

  • Harvest: Centrifuge at 3,500 x g for 10 minutes at room temperature.

    • Note: Avoid 4°C for Pseudomonas as cold shock can artificially permeabilize the membrane.

  • Wash: Resuspend pellet gently in equal volume of Assay Buffer . Centrifuge again.

  • Standardize: Resuspend cells in Assay Buffer to OD₆₀₀ = 0.5 .

Phase 2: The Assay Workflow

Protocol_Workflowcluster_paramsReader SettingsStep11. Prep PlateStep22. Add NPN(10 µM Final)Step1->Step2Step33. Add TestCompoundStep2->Step3Step44. ReadFluorescenceStep3->Step4ParamsEx: 350 nmEm: 420 nmStep4->Params

Caption: Figure 2. Step-by-step workflow for the microplate NPN uptake assay.

  • Plating: Aliquot 100 µL of bacterial suspension (OD 0.5) into wells of a black 96-well plate.

  • Dye Addition: Add NPN to a final concentration of 10 µM (e.g., add 2 µL of 0.5 mM working stock).

    • Tip: Prepare a 0.5 mM working stock from the 5 mM acetone stock using Assay Buffer immediately before use to prevent precipitation.

  • Baseline Read (Optional): Measure fluorescence (T=0) to establish background.

  • Treatment: Add 10-20 µL of test compound (antibiotic, peptide) or controls (PMB, Buffer).

  • Measurement:

    • Instrument: Fluorescence Microplate Reader.[8]

    • Excitation: 350 nm (Bandwidth 5-10 nm).

    • Emission: 420 nm (Bandwidth 5-10 nm).

    • Mode: Kinetic read (every 30 seconds for 10-30 minutes) OR Endpoint (at 10 mins).

Data Analysis & Interpretation

Calculation: NPN Uptake Factor

To standardize results across different days/plates, calculate the NPN Uptake Factor :

  • 
     : Fluorescence of cells + NPN + Test Compound.[5]
    
  • 
     : Fluorescence of cells + NPN + Buffer (untreated).
    
  • 
     : Background fluorescence of Buffer + NPN (no cells).
    

Alternatively, many researchers simply report the Relative Fluorescence Units (RFU) subtracted by the background (

Interpretation Table
ObservationNPN Uptake FactorInterpretation
Low Signal ~ 1.0Membrane is intact (Compound cannot breach OM).
Moderate Signal 1.5 - 2.0Slight perturbation; potentially slow leakage.
High Signal > 2.0Significant OM damage; phospholipid bilayer exposed.
Signal Decay Peak

Drop
Efflux Active. Cells are pumping NPN out.

Expert Insights & Troubleshooting (Self-Validating Systems)

The Efflux Pump Trap (False Negatives)

Issue: NPN is a substrate for RND efflux pumps (e.g., AcrAB-TolC in E. coli). If the pumps are active, they will extrude NPN even if the membrane is slightly permeable, leading to a false negative. Validation Step:

  • Run a parallel control adding CCCP (5 µM) or KCN (1 mM) to de-energize the cells.

  • If fluorescence increases significantly only in the presence of CCCP + Compound, your compound is permeabilizing the membrane but NPN is being pumped out faster than it enters.

Photobleaching & Stability

Issue: NPN is sensitive to light.[7] Solution:

  • Keep the stock in amber tubes.

  • Perform the assay in low light.

  • If performing kinetic reads, limit the number of read points (e.g., every 1 min instead of every 10 sec) to reduce excitation exposure.

"Leaky" Cells (High Background)

Issue: Untreated control cells show high fluorescence. Causes:

  • Cells are old (Stationary phase cells have different lipid compositions). -> Fix: Use mid-log cells.

  • Centrifugation was too harsh. -> Fix: Reduce speed to <4000 x g.

  • Cold shock (Pseudomonas). -> Fix: Keep reagents at Room Temp.

References

  • Hancock, R. E., & Wong, P. G. (1984). Compounds which increase the permeability of the Pseudomonas aeruginosa outer membrane. Antimicrobial Agents and Chemotherapy, 26(1), 48–52.[7]

    • Loh, B., Grant, C., & Hancock, R. E. (1984). Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa.[4] Antimicrobial Agents and Chemotherapy, 26(4), 546–551.[7]

      • Helander, I. M., & Mattila-Sandholm, T. (2000). Fluorometric assessment of gram-negative bacterial permeabilization. Journal of Applied Microbiology, 88(2), 213–219.

        Application Note & Protocol: High-Throughput Quantification of Polysorbates in Biopharmaceutical Formulations Using N-Phenyl-1-Naphthylamine

        Author: BenchChem Technical Support Team. Date: February 2026

        Abstract

        Polysorbates, such as Polysorbate 20 (PS20) and Polysorbate 80 (PS80), are non-ionic surfactants indispensable to the biopharmaceutical industry. They are critical excipients used to stabilize protein-based therapeutics by preventing aggregation, denaturation, and surface adsorption.[1][2] Given their propensity for degradation via oxidation and hydrolysis, which can compromise drug product stability and efficacy, the accurate quantification of polysorbate content is a critical quality control parameter throughout the product lifecycle.[3][4] This document provides a detailed application note and a robust protocol for the quantification of polysorbates using a sensitive, fluorescence-based method employing N-phenyl-1-naphthylamine (NPN). The assay leverages the environmentally sensitive fluorescence of NPN, which partitions into the hydrophobic core of polysorbate micelles, offering a rapid and high-throughput-compatible analytical solution.[1][5][6]

        The Underpinning Principle: Micelle-Activated Fluorescence

        The quantification method is based on the unique photophysical properties of the fluorescent probe, N-phenyl-1-naphthylamine (NPN). In an aqueous, polar environment, NPN exhibits a low fluorescence quantum yield.[7][8] However, when polysorbate concentrations exceed the critical micelle concentration (CMC), they self-assemble into spherical structures known as micelles, which feature a hydrophobic core and a hydrophilic exterior.

        The NPN probe, being hydrophobic, preferentially partitions from the aqueous phase into the nonpolar, hydrocarbon-rich core of these micelles.[1][7][8] This sequestration into a nonpolar microenvironment shields NPN from the quenching effects of water, resulting in a significant increase in its fluorescence quantum yield and a concurrent blue shift in the emission wavelength maximum.[7] The measured fluorescence intensity is directly proportional to the concentration of polysorbate micelles in the solution, forming the basis for a quantitative assay.[1]

        G cluster_0 Below Critical Micelle Concentration (CMC) cluster_1 Above Critical Micelle Concentration (CMC) PS_monomer PS Monomer Low_F Low Fluorescence NPN_aq NPN NPN_micelle NPN NPN_aq->NPN_micelle Partitioning label_low NPN in Aqueous Phase (Polar Environment) Micelle Polysorbate Micelle High_F High Fluorescence label_high NPN in Micelle Core (Hydrophobic Environment)

        Caption: Assay Principle: NPN partitions into micelle cores, leading to increased fluorescence.

        Application Insights & Method Considerations

        Advantages
        • High-Throughput Compatibility: The assay's simplicity allows for adaptation to a 96- or 384-well microplate format, making it ideal for screening large numbers of samples during formulation development and in-process control.[5][6]

        • Sensitivity: The fluorescence-based readout provides high sensitivity, enabling the quantification of polysorbates at the low concentrations typically used in biopharmaceutical formulations.

        • Speed: The method is rapid, providing results in a fraction of the time required for more complex chromatographic techniques.

        Limitations and Mitigation Strategies

        The primary limitation of the NPN-based assay is its potential for interference from other formulation components that can interact with the probe or form micellar structures.

        • Protein Interference: At high concentrations (typically >50-75 mg/mL), proteins may interact with NPN or the polysorbate micelles, leading to inaccurate readings.[1][5]

          • Mitigation: Samples containing high protein concentrations should be diluted with the formulation buffer to bring the protein concentration below the interference threshold while ensuring the polysorbate concentration remains within the assay's linear range.

        • Hydrophobic Components: Excipients or leachables with hydrophobic character, such as silicone oil, can potentially sequester the NPN probe, causing falsely elevated signals.[3][9]

          • Mitigation: It is crucial to run a formulation blank (placebo) containing all excipients except the polysorbate to determine the background fluorescence. This background can then be subtracted from the sample readings. For known interferences, alternative methods like the DiI-based assay, which shows lower interference from silicone oil, may be considered.[4][9]

        Detailed Experimental Protocol

        This protocol is optimized for a 96-well microplate format using a fluorescence plate reader.

        Required Materials and Equipment
        • Reagents:

          • N-phenyl-1-naphthylamine (NPN), >98% purity

          • Methanol (HPLC grade)

          • Polysorbate 20 (PS20) and/or Polysorbate 80 (PS80) reference standards

          • Formulation buffer (or a suitable buffer like PBS, pH 7.4)

        • Equipment:

          • Fluorescence microplate reader with wavelength selection for excitation and emission

          • Black, flat-bottom 96-well microplates (low fluorescence background)

          • Calibrated single and multichannel pipettes

          • Class A volumetric flasks and appropriate labware

          • Vortex mixer

        Reagent Preparation
        • NPN Stock Solution (1 mM):

          • Accurately weigh ~2.2 mg of NPN and dissolve it in 10.0 mL of methanol.

          • Vortex thoroughly until fully dissolved.

          • Store this solution in an amber vial at 4°C, protected from light. This stock is stable for approximately one month.

        • NPN Working Solution (30 µM):

          • On the day of the assay, dilute the 1 mM NPN Stock Solution 1:33.3 with the formulation buffer. For example, add 60 µL of 1 mM NPN stock to 1940 µL of buffer.

          • Vortex gently to mix. This solution should be prepared fresh and protected from light.

        • Polysorbate Stock Solution (e.g., 0.1% w/v):

          • Accurately weigh 10 mg of the polysorbate reference standard and dissolve in 10.0 mL of formulation buffer.

          • Mix thoroughly to ensure complete dissolution.

        Assay Workflow: Standard Curve and Sample Analysis

        G start Start prep_standards Prepare Polysorbate Standards (Serial Dilution in Buffer) start->prep_standards prep_samples Prepare Unknown Samples (Dilute if Necessary) start->prep_samples plate_loading Pipette 180 µL of Standards, Samples, and Blanks into 96-Well Plate prep_standards->plate_loading prep_samples->plate_loading add_npn Add 20 µL of 30 µM NPN Working Solution to All Wells plate_loading->add_npn incubate Incubate for 15 minutes at Room Temperature (Protected from Light) add_npn->incubate read_plate Measure Fluorescence (Ex: 350 nm, Em: 420 nm) incubate->read_plate analyze Analyze Data: 1. Subtract Blank 2. Plot Standard Curve 3. Calculate Sample Concentration read_plate->analyze end End analyze->end

        Sources

        Application Notes and Protocols for High-Throughput Screening Assays Using N-phenyl-1-naphthylamine

        Author: BenchChem Technical Support Team. Date: February 2026

        This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of N-phenyl-1-naphthylamine (NPN) in high-throughput screening (HTS) assays. It offers in-depth technical insights, detailed protocols, and practical guidance to ensure the successful implementation of NPN-based screening campaigns.

        Introduction: The Versatility of N-phenyl-1-naphthylamine as a Fluorescent Probe

        N-phenyl-1-naphthylamine (NPN) is a hydrophobic fluorescent probe that has become an invaluable tool in drug discovery and biomedical research.[1] Its utility stems from its environmentally sensitive fluorescence, which is significantly enhanced in nonpolar environments. This property makes NPN an excellent probe for investigating biological phenomena that involve changes in hydrophobicity, such as alterations in cell membrane integrity and the exposure of hydrophobic residues during protein aggregation.

        NPN's mechanism of action is rooted in its nature as a "molecular rotor." In aqueous solutions, the phenyl and naphthyl rings of the NPN molecule can freely rotate, leading to efficient non-radiative decay and, consequently, low fluorescence.[2] However, when NPN partitions into a hydrophobic environment, such as the lipid bilayer of a cell membrane or a hydrophobic pocket of a protein aggregate, this intramolecular rotation is restricted. This restriction limits non-radiative decay pathways, resulting in a significant increase in fluorescence quantum yield.[2][3] This "light-up" property of NPN upon binding to hydrophobic targets is the cornerstone of its application in HTS assays.

        This application note will delve into the primary and secondary applications of NPN in HTS, providing detailed protocols and expert insights to guide researchers in harnessing the full potential of this versatile probe.

        Primary Application: Assessing Bacterial Membrane Permeability

        The most established and widely used application of NPN in HTS is the assessment of bacterial membrane permeability. This assay is particularly valuable for the discovery of novel antibiotics and antimicrobial agents that target the bacterial cell envelope.

        Scientific Rationale

        The outer membrane of Gram-negative bacteria serves as a formidable barrier, restricting the entry of many antibiotics.[4] Compounds that can disrupt this membrane integrity are of significant therapeutic interest. The NPN uptake assay provides a rapid and sensitive method to identify such compounds. In a healthy Gram-negative bacterium, the intact outer membrane prevents the hydrophobic NPN from reaching the phospholipid bilayer of the inner membrane. Consequently, the fluorescence signal is low. However, when a compound damages the outer membrane, NPN can readily partition into the hydrophobic interior of the membrane, leading to a dramatic increase in fluorescence.[4] This fluorescence increase is directly proportional to the extent of membrane permeabilization.

        Mechanism of NPN in Bacterial Membrane Permeability Assays

        cluster_0 Intact Gram-Negative Bacterium cluster_1 Permeabilized Gram-Negative Bacterium Outer_Membrane Intact Outer Membrane Inner_Membrane Inner Membrane NPN_out NPN (Low Fluorescence) NPN_out->Outer_Membrane Blocked Damaged_Outer_Membrane Damaged Outer Membrane NPN_in NPN (High Fluorescence) Damaged_Outer_Membrane->NPN_in Partitions into Inner Membrane Antimicrobial_Agent Antimicrobial Agent Antimicrobial_Agent->Damaged_Outer_Membrane Damages NPN_out_2 NPN NPN_out_2->Damaged_Outer_Membrane Enters

        Caption: NPN fluorescence in bacterial membrane permeability assays.

        Detailed Protocol for HTS of Bacterial Membrane Permeabilizers

        This protocol is designed for a 96- or 384-well plate format, making it amenable to automated liquid handling systems for high-throughput screening.

        Materials and Reagents:

        • Bacterial Strain: Mid-logarithmic phase culture of the desired Gram-negative bacterium (e.g., Escherichia coli, Pseudomonas aeruginosa).

        • Assay Buffer: 5 mM HEPES buffer (pH 7.2) containing 5 mM glucose.

        • NPN Stock Solution: 5 mM N-phenyl-1-naphthylamine in acetone. Store at -20°C, protected from light.

        • Test Compounds: Serially diluted in an appropriate solvent (e.g., DMSO).

        • Positive Control: Polymyxin B (a known membrane permeabilizer) at a concentration known to cause maximal NPN uptake.

        • Negative Control: Assay buffer with the same concentration of solvent used for the test compounds.

        • Microplates: Black, clear-bottom 96- or 384-well plates.

        Step-by-Step Methodology:

        • Bacterial Cell Preparation:

          • Inoculate a suitable broth with the bacterial strain and grow to the mid-logarithmic phase (OD600 of 0.4-0.6).

          • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

          • Wash the cell pellet twice with assay buffer.

          • Resuspend the cells in assay buffer to a final OD600 of 0.5.

        • Assay Plate Preparation:

          • Add the desired volume of test compounds, positive control, and negative control to the wells of the microplate.

          • Add the bacterial cell suspension to each well.

        • NPN Addition and Incubation:

          • Prepare a working solution of NPN by diluting the stock solution in assay buffer to a final concentration of 10-20 µM.

          • Add the NPN working solution to each well.

          • Incubate the plate at room temperature for 5-10 minutes, protected from light.

        • Fluorescence Measurement:

          • Measure the fluorescence intensity using a plate reader with excitation at approximately 350 nm and emission at approximately 420 nm.

        Data Analysis and Interpretation:

        The increase in fluorescence intensity directly correlates with the degree of outer membrane permeabilization. The data can be normalized to the controls to determine the percentage of NPN uptake or the relative fluorescence units (RFU).

        ParameterTypical Value/Range
        Bacterial Cell Density OD600 = 0.5
        NPN Final Concentration 10-20 µM
        Incubation Time 5-10 minutes
        Excitation Wavelength 350 nm
        Emission Wavelength 420 nm
        Positive Control Polymyxin B (e.g., 10 µg/mL)
        Negative Control Assay Buffer + Vehicle (e.g., DMSO)

        Secondary Applications of NPN in High-Throughput Screening

        Beyond its primary role in assessing bacterial membrane integrity, NPN's environmentally sensitive fluorescence can be leveraged for other HTS applications.

        Monitoring Protein Aggregation

        Scientific Rationale:

        Protein aggregation is a hallmark of many neurodegenerative diseases and a significant challenge in the development of biotherapeutics.[5] The aggregation process often involves the exposure of hydrophobic amino acid residues that are typically buried within the protein's native structure. NPN can bind to these exposed hydrophobic patches on protein aggregates, leading to a significant increase in fluorescence.[3] This property allows for the development of HTS assays to screen for inhibitors of protein aggregation.

        NPN as a Probe for Protein Aggregation

        cluster_0 Native Protein cluster_1 Aggregated Protein Native_Protein Folded Protein (Hydrophobic Core) NPN_free NPN (Low Fluorescence) Aggregated_Protein Protein Aggregate (Exposed Hydrophobic Surfaces) NPN_bound NPN (High Fluorescence) Aggregated_Protein->NPN_bound Aggregation_Inducer Aggregation Inducer (e.g., heat, pH) Native_Protein_2 Folded Protein Aggregation_Inducer->Native_Protein_2 Native_Protein_2->Aggregated_Protein Aggregates NPN_free_2 NPN NPN_free_2->Aggregated_Protein Binds to Hydrophobic Patches Raw_Data Raw Fluorescence Data (Plate Reader Output) Normalization Normalization (e.g., to Controls) Raw_Data->Normalization Hit_Identification Hit Identification (Statistical Cutoff, e.g., Z-score > 3) Normalization->Hit_Identification Dose_Response Dose-Response Curves (for Confirmed Hits) Hit_Identification->Dose_Response Counterscreens Counterscreens for Assay Interference (Autofluorescence, Quenching) Hit_Identification->Counterscreens IC50_EC50 IC50/EC50 Determination Dose_Response->IC50_EC50 Validated_Hits Validated Hits IC50_EC50->Validated_Hits Counterscreens->Validated_Hits

        Caption: A typical data analysis pipeline for NPN-based HTS campaigns.

        Conclusion

        N-phenyl-1-naphthylamine is a powerful and versatile fluorescent probe for high-throughput screening. Its primary application in assessing bacterial membrane permeability has significantly contributed to the discovery of novel antimicrobial agents. Furthermore, its utility in monitoring protein aggregation and membrane fluidity expands its applicability in various areas of drug discovery. By following the detailed protocols and considering the potential for assay interference, researchers can effectively implement robust and reliable NPN-based HTS assays to accelerate their research and development efforts.

        References

        • Widespread Nanoparticle-Assay Interference: Implications for Nanotoxicity Testing. (2014). PLoS ONE. [Link]

        • The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of purified Escherichia coli cytochrome o incorporated into phospholipid vesicles. (1988). FEBS Letters. [Link]

        • Interference of Engineered Nanomaterials in Flow Cytometry: A Case Study. (2020). Nanomaterials. [Link]

        • Leveraging the Power of High Performance Computing for Next Generation Sequencing Data Analysis: Tricks and Twists from a High Throughput Exome Workflow. (2014). PLOS One. [Link]

        • High-Throughput Multiplexed Quantitation of Protein Aggregation and Cytotoxicity in a Huntington's Disease Model. (2010). ASSAY and Drug Development Technologies. [Link]

        • The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of the respiratory chain in everted membrane vesicles of Escherichia coli. (1987). FEBS Letters. [Link]

        • Data analysis approaches in high throughput screening. (2014). SlideShare. [Link]

        • SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. (2020). KNIME. [Link]

        • HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening. (2022). PLOS ONE. [Link]

        • Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules. (2023). Angewandte Chemie International Edition. [Link]

        • Imaging individual protein aggregates to follow aggregation and determine the role of aggregates in neurodegenerative disease. (2017). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

        • Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells. (2012). International Journal of Molecular Sciences. [Link]

        • Molecular Rotors Provide Insights into Microscopic Structural Changes During Protein Aggregation. (2015). The Journal of Physical Chemistry B. [Link]

        • Monitoring protein conformational changes using fluorescent nanoantennas. (2022). Nature Methods. [Link]

        • Probing protein aggregation through spectroscopic insights and multimodal approaches: A comprehensive review for counteracting neurodegenerative disorders. (2023). International Journal of Biological Macromolecules. [Link]

        • Monitoring protein conformational changes using fluorescent nanoantennas. (2021). Nature Methods. [Link]

        • High throughput methods of assessing protein stability and aggregation. (2011). Journal of Visualized Experiments. [Link]

        • Protein aggregation detection with fluorescent macromolecular and nanostructured probes: challenges and opportunities. (2021). New Journal of Chemistry. [Link]

        • Laboratory Protocol: Protein Aggregation Capture (PAC). Resyn Biosciences. [Link]

        • Fluorescent molecular rotors as versatile in situ sensors for protein quantitation. (2023). Scientific Reports. [Link]

        • Evaluation of the mechanism of action of 5g through the NPN assay. (2020). ResearchGate. [Link]

        • Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches. (2022). Frontiers in Molecular Biosciences. [Link]

        • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2020). SLAS Discovery. [Link]

        Sources

        Application Note: Monitoring Bacterial Outer Membrane Integrity Using the NPN Uptake Assay

        Author: BenchChem Technical Support Team. Date: February 2026

        Abstract

        The Gram-negative bacterial outer membrane (OM) serves as a potent selective barrier, preventing the entry of hydrophobic antibiotics and detergents.[1] Disruption of this barrier is a primary mechanism of action for potentiators and novel antimicrobial peptides. This guide details the 1-N-phenylnaphthylamine (NPN) Uptake Assay , a gold-standard fluorometric method for quantifying OM permeabilization. Unlike general viability dyes, NPN specifically reports on the integrity of the lipopolysaccharide (LPS) layer, providing mechanistic insight into compound activity.

        Principle of the Assay

        The Biological Barrier

        Gram-negative bacteria possess an asymmetric Outer Membrane. The outer leaflet is composed primarily of Lipopolysaccharides (LPS) , stabilized by divalent cations (Mg²⁺, Ca²⁺) that cross-bridge phosphate groups. This highly polar, rigid structure effectively excludes hydrophobic molecules.

        The NPN Mechanism

        1-N-phenylnaphthylamine (NPN) is a hydrophobic fluorescent probe with a unique property:

        • Aqueous Environment: Weak fluorescence (Quantum yield is low due to water quenching).

        • Hydrophobic Environment: Strong fluorescence (Quantum yield increases significantly).

        Mechanism of Action:

        • Intact Cells: The hydrophilic LPS barrier prevents NPN from reaching the hydrophobic phospholipid bilayer of the inner or outer membrane. Fluorescence remains low (background).

        • Compromised Cells: Permeabilizers (e.g., EDTA, Polymyxin B) displace divalent cations or disrupt the LPS packing. NPN partitions into the hydrophobic core of the OM.

        • Result: A sharp, immediate increase in fluorescence intensity at 420 nm .

        Visualizing the Mechanism[2]

        NPN_Mechanism NPN_Sol NPN in Buffer (Aqueous) LPS_Intact Intact LPS Barrier (Mg2+ Stabilized) NPN_Sol->LPS_Intact Blocked LPS_Damaged Damaged LPS (Displaced Mg2+) NPN_Sol->LPS_Damaged Entry Allowed Fluor_Low Fluorescence: WEAK (Background) LPS_Intact->Fluor_Low PL_Bilayer Phospholipid Bilayer (Hydrophobic Core) LPS_Damaged->PL_Bilayer Partitioning Fluor_High Fluorescence: STRONG (Signal) PL_Bilayer->Fluor_High Quantum Yield Shift

        Figure 1: Mechanism of NPN fluorescence shift upon outer membrane permeabilization.

        Materials & Reagents

        Reagents
        ComponentStock ConcentrationPreparation / Storage
        1-N-phenylnaphthylamine (NPN) 5 mM (in Acetone)Dissolve 1.1 mg NPN in 1 mL Acetone. Store at -20°C in dark. Do not use plastic tips for long-term storage.
        HEPES Buffer 5 mM (pH 7.2)Adjust pH with NaOH. Filter sterilize.[2]
        Polymyxin B (Positive Control) 6.4 mg/mL (in water)Acts as a standard permeabilizer. Store aliquots at -20°C.
        EDTA (Alternative Control) 0.5 M (pH 8.0)Chelator; disrupts Mg²⁺ bridges.
        Glucose (Optional) 5 mMAdded to buffer if metabolic activity is required (though often omitted to prevent efflux).
        Equipment
        • Fluorescence Spectrophotometer or Microplate Reader (Black-walled plates are mandatory to reduce cross-talk).

        • Wavelength Settings: Excitation: 350 nm | Emission: 420 nm .[2][3][4][5][6]

        • Slit Width: 5 nm (if adjustable).[2][5]

        Experimental Protocol

        Phase 1: Bacterial Preparation

        Critical Step: Media components interfere with NPN. Cells must be washed thoroughly.

        • Culture: Grow Gram-negative bacteria (e.g., E. coli, P. aeruginosa) to mid-log phase (OD₆₀₀ ~ 0.5).

        • Harvest: Centrifuge at 3,500 x g for 10 minutes at room temperature.

          • Note: Avoid 4°C for Pseudomonas as cold shock can permeabilize the membrane prematurely.

        • Wash: Discard supernatant. Resuspend pellet gently in equal volume of 5 mM HEPES buffer.

        • Repeat Wash: Centrifuge again and resuspend in HEPES to a final OD₆₀₀ of 0.5 .

        Phase 2: The Assay (Microplate Format)

        This workflow assumes a 96-well black plate format for higher throughput.

        • NPN Working Solution: Dilute the 5 mM NPN stock into HEPES buffer to create a 40 µM working solution. (Note: NPN precipitates in water over time; prepare fresh).

        • Plating:

          • Add 100 µL of Bacterial Suspension (OD 0.5) to wells.

          • Add 50 µL of Test Compound (at 4x desired final conc).

          • Incubation: Allow compound to interact for desired time (e.g., 10–30 mins).

        • Measurement:

          • Add 50 µL of NPN Working Solution (Final NPN conc = 10 µM).

          • Immediately read fluorescence (Ex 350 / Em 420).[3]

          • Kinetic Option: Alternatively, add NPN before the compound to monitor permeabilization in real-time.

        Experimental Workflow Diagram

        Assay_Workflow Step1 Grow Bacteria to Mid-Log (OD600 = 0.5) Step2 Wash 2x with HEPES (Remove Media) Step1->Step2 Step3 Resuspend to OD 0.5 Step2->Step3 Branch Format? Step3->Branch Cuvette Cuvette Mode: 1mL Cells + NPN Read Baseline -> Add Drug Branch->Cuvette Plate Plate Mode: Cells + Drug (Incubate) Add NPN -> Read Endpoint Branch->Plate Read Measure Fluorescence Ex: 350nm / Em: 420nm Cuvette->Read Plate->Read

        Figure 2: Step-by-step workflow for Cuvette vs. Microplate formats.

        Data Analysis & Interpretation

        Raw fluorescence units (RFU) vary between instruments. To standardize results, calculate the NPN Uptake Factor .

        The Formula
        
        [7]
        
        • 
           : Fluorescence of the sample (Cells + NPN + Test Compound).[8][9][10]
          
        • 
           : Background fluorescence (Cells + NPN + Buffer/Solvent).
          
        • 
           : Fluorescence of the Positive Control (Cells + NPN + Polymyxin B at 10 µg/mL).
          
        Interpretation Table
        Uptake FactorInterpretationBiological Implication
        1.0 (or >0.9) Full PermeabilizationCompound disrupts OM as effectively as Polymyxin B.
        0.2 – 0.8 Partial PermeabilizationCompound destabilizes LPS but may not fully strip the outer leaflet.
        < 0.1 Intact MembraneCompound does not interact with the OM hydrophobic core.

        Critical Optimization (Expertise & Experience)

        The Efflux Problem

        Issue: Some bacteria actively pump NPN out of the membrane using RND-type efflux pumps (e.g., AcrAB-TolC), leading to false negatives. Solution: If testing efflux-proficient strains, add CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) at 5-10 µM to the buffer. This de-energizes the membrane, stopping the pumps and allowing NPN to accumulate solely based on passive permeability.

        Solvent Interference

        Issue: NPN is dissolved in acetone or ethanol. High solvent concentrations can permeabilize the membrane themselves. Control: Ensure final solvent concentration in the assay is < 1%. Always run a "Solvent Only" control (Cells + Buffer + Solvent).

        Gram-Positive Limitation

        Warning: This assay is invalid for Gram-positive bacteria (e.g., S. aureus).[1] They lack an outer membrane; NPN will immediately access the phospholipid bilayer of the cytoplasmic membrane, resulting in high fluorescence regardless of treatment.

        Plasticware Sorption

        Issue: NPN is highly hydrophobic and sticks to some plastics, reducing effective concentration. Solution: Use glass or quartz cuvettes for single-read experiments. For plates, use high-quality polypropylene or treated polystyrene specifically designed for low binding.

        References

        • Hancock, R. E., & Wong, P. G. (1984). Compounds which increase the permeability of the Pseudomonas aeruginosa outer membrane. Antimicrobial Agents and Chemotherapy, 26(1), 48–52.[2]

        • Helander, I. M., & Mattila-Sandholm, T. (2000). Fluorometric assessment of Gram-negative bacterial permeabilization. Journal of Applied Microbiology, 88(2), 213–219.

        • Loh, B., Grant, C., & Hancock, R. E. (1984). Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 26(4), 546–551.[2]

        • Bio-Protocol (2021). Outer-membrane permeability test. Bio-protocol.org.

        Sources

        Troubleshooting & Optimization

        N-Phenyl-1-Naphthylamine (NPN) Technical Support Center: A Guide to Mitigating Photobleaching

        Author: BenchChem Technical Support Team. Date: February 2026

        Welcome to the Technical Support Center for N-Phenyl-1-Naphthylamine (NPN). This guide is designed for researchers, scientists, and drug development professionals who utilize NPN as a fluorescent probe and encounter challenges with photobleaching. As Senior Application Scientists, we provide in-depth technical guidance, troubleshooting, and preventative strategies to ensure the integrity and reproducibility of your experiments.

        Understanding NPN Photobleaching: The Root of Signal Loss

        N-Phenyl-1-naphthylamine is a valuable fluorescent probe whose emission is highly sensitive to the hydrophobicity of its environment. It is weakly fluorescent in aqueous solutions but exhibits a significant increase in fluorescence quantum yield when it partitions into hydrophobic environments like the lipid bilayers of cell membranes.[1] This property makes it an excellent tool for studying membrane integrity and permeability, particularly in bacteria.[1][2]

        However, like most fluorophores, NPN is susceptible to photobleaching, the irreversible photochemical destruction of the molecule upon exposure to excitation light.[1] This leads to a loss of fluorescence signal, which can compromise the quality and quantitative accuracy of your data, potentially leading to the misinterpretation of experimental results, such as the kinetics of membrane permeabilization.[1]

        The primary drivers of NPN photobleaching are:

        • High-Intensity Excitation Light: More intense light increases the rate at which NPN molecules are excited, elevating the probability of destructive photochemical reactions.[1]

        • Prolonged Exposure to Excitation Light: The longer the sample is illuminated, the more photons the fluorophores absorb, leading to cumulative damage.[1]

        • Presence of Molecular Oxygen: In its excited state, NPN can react with molecular oxygen to produce reactive oxygen species (ROS), which can, in turn, destroy the fluorophore.[1] NPN's fluorescence is known to be quenched by oxygen, and its removal from the medium can lead to an increase in fluorescence intensity.[3][4]

        The photobleaching of NPN likely proceeds through the formation of a transient triplet state, which is more susceptible to reactions with molecular oxygen, leading to the formation of non-fluorescent degradation products.

        Troubleshooting Guide: Common Issues and Solutions

        This section addresses specific issues you may encounter during your experiments with NPN, presented in a question-and-answer format.

        Question 1: My NPN signal is fading very rapidly, even with short exposure times. What could be the cause?

        Answer: Rapid signal loss is a classic sign of photobleaching, but other factors could be at play. Here’s a systematic approach to troubleshooting:

        • High Excitation Intensity: Your light source may be too powerful. Even brief exposures to high-intensity light can cause significant photobleaching.

          • Solution: Reduce the illumination intensity by using neutral density filters or lowering the laser power to the minimum level that still provides an adequate signal-to-noise ratio.[1][5]

        • Oxygen Saturation: The presence of dissolved oxygen in your buffer is a major contributor to photobleaching.[1][6]

          • Solution: Consider deoxygenating your buffers by sparging with nitrogen gas before use. For live-cell imaging, this may not be feasible, but for fixed samples or in vitro assays, it can be highly effective. The use of oxygen scavengers in your mounting media can also mitigate this issue.[7]

        • Probe Environment: NPN fluorescence is highly dependent on its environment. If the probe is not properly partitioned into the hydrophobic membrane, its fluorescence will be weak and may appear to fade quickly.

          • Solution: Ensure that your experimental conditions promote NPN insertion into the membrane. For bacterial assays, this means working with cells at the appropriate growth phase (mid-logarithmic is often recommended) to ensure membrane integrity.[8][9] High background fluorescence from NPN in the buffer can also be an issue if cells are leaky.[8]

        Question 2: I'm observing high background fluorescence in my NPN assay. How can I reduce it?

        Answer: High background can obscure your signal and make data interpretation difficult. Here are some common causes and solutions:

        • Excess NPN Concentration: Using too high a concentration of NPN can lead to significant background fluorescence from the unbound probe in the aqueous phase.

          • Solution: Titrate your NPN concentration to find the optimal balance between signal and background. A final concentration of 10 µM is a common starting point for bacterial permeability assays.[10][11]

        • Contaminated Reagents: Your buffer or other reagents may be contaminated with fluorescent impurities.

          • Solution: Use high-purity reagents and freshly prepared buffers. Filter-sterilize your buffers, but do not autoclave components that may degrade with heat.[8]

        • Leaky Cells: If you are working with cells, compromised membrane integrity can lead to non-specific NPN binding and high background.

          • Solution: Ensure your cells are healthy and handled gently. For bacterial assays, it's recommended not to use large batches of cells that have been sitting for a long time, as they can become leaky.[8]

        Question 3: My results are inconsistent from one experiment to the next. What could be causing this variability?

        Answer: Inconsistent results can be frustrating. Here are some potential sources of variability and how to address them:

        • Photobleaching Variation: If you are not carefully controlling the illumination conditions, the degree of photobleaching can vary between experiments, leading to inconsistent fluorescence measurements.

          • Solution: Standardize your imaging protocol. Use the same light source intensity, exposure time, and imaging frequency for all experiments. When comparing different samples, always image them under identical conditions.[5]

        • Cell Density and Growth Phase: The physiological state of your cells can significantly impact NPN uptake and fluorescence.

          • Solution: Standardize your cell culture and harvesting procedures. Always use cells from the same growth phase and at a consistent density for your assays.[9][11]

        • Inconsistent Reagent Preparation: The concentration and quality of your NPN stock solution and other reagents can affect your results.

          • Solution: Prepare fresh NPN stock solutions regularly and store them protected from light at -20°C.[1] Always use the same buffer composition and pH.

        Preventative Measures: Best Practices and Protocols

        Proactive measures are the most effective way to combat NPN photobleaching. Here are some detailed protocols and best practices to incorporate into your workflow.

        Optimizing Your Imaging Setup

        The first line of defense against photobleaching is to minimize the amount of light your sample is exposed to.

        • Minimize Illumination Intensity: Use the lowest laser power or lamp intensity that provides a satisfactory signal.

        • Reduce Exposure Time: Use the shortest possible camera exposure time.

        • Limit Continuous Exposure: Avoid continuous illumination. When not actively acquiring an image, use a shutter to block the excitation light. For time-lapse experiments, use the longest possible interval between images that still captures the dynamics of your process.

        Protocol for Preparing Antifade Mounting Media

        Antifade reagents are chemical compounds that reduce photobleaching by scavenging reactive oxygen species.[12] While there is limited data on the specific efficacy of these reagents with NPN, the following are commonly used and can be tested for your specific application.

        1. n-Propyl Gallate (NPG) Antifade Solution (A Common Starting Point)

        NPG is a widely used and effective antifade agent.[13][14]

        • Materials:

          • n-propyl gallate (Sigma-Aldrich, Cat. No. P3130 or equivalent)

          • Glycerol (ACS grade)

          • 10X Phosphate-Buffered Saline (PBS)

          • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

        • Procedure:

          • Prepare a 10X PBS stock solution.

          • Prepare a 20% (w/v) stock solution of n-propyl gallate in DMF or DMSO. Note: NPG does not dissolve well in aqueous solutions.

          • In a foil-wrapped tube to protect from light, thoroughly mix 1 part 10X PBS with 9 parts glycerol.

          • While rapidly stirring, slowly add 0.1 part of the 20% n-propyl gallate stock solution dropwise.

          • Store the final mounting medium in aliquots at -20°C, protected from light.

        2. p-Phenylenediamine (PPD) Antifade Solution (Use with Caution)

        PPD is a very effective antifade agent but is also toxic and can be unstable.[13][15]

        • Materials:

          • p-Phenylenediamine (PPD) (Caution: Toxic)

          • Glycerol

          • 1X PBS

          • Carbonate-Bicarbonate Buffer (pH ~9.2)

        • Procedure:

          • In a foil-wrapped glass vial with a stir bar, add 9 ml of glycerol and 1 ml of 1X PBS.

          • Begin stirring and add 10 mg of PPD. Stir until fully dissolved (1-2 hours). The solution should be nearly colorless. A yellow or orange color indicates the PPD may be oxidized.

          • Adjust the pH of the mounting medium to 8.0-9.0 using the Carbonate-Bicarbonate buffer. Check the pH with pH paper.

          • Aliquot and store at -70°C. Note: If the PPD solution turns brown, it has gone bad and may cause background staining.[16]

        Experimental Workflow for NPN Bacterial Permeability Assay with Photobleaching Prevention

        This protocol integrates best practices for minimizing photobleaching during a common NPN application.

        NPN_Workflow cluster_prep I. Preparation cluster_assay II. Assay Execution prep_cells Prepare Bacterial Cells (Mid-log phase, wash, and resuspend in buffer) add_cells Add 1 mL of cell suspension to cuvette prep_cells->add_cells prep_npn Prepare NPN Solution (e.g., 0.5 mM stock in acetone) prep_abx Prepare Treatment (e.g., Antibiotic solution) measure_baseline Measure baseline fluorescence (Excitation: ~350 nm, Emission: ~420 nm) Minimize exposure time add_cells->measure_baseline add_npn Add NPN to a final concentration of 10 µM measure_baseline->add_npn low_light Use low excitation intensity measure_baseline->low_light Apply short_exp Use short exposure times measure_baseline->short_exp Apply measure_npn Measure NPN fluorescence (Brief exposure) add_npn->measure_npn add_abx Add treatment (e.g., antibiotic) measure_npn->add_abx measure_npn->low_light measure_npn->short_exp measure_kinetics Measure fluorescence kinetics (Intermittent reading, not continuous) add_abx->measure_kinetics measure_kinetics->low_light measure_kinetics->short_exp deoxygenate Use deoxygenated buffers (if applicable) antifade For microscopy, use antifade mounting medium

        Caption: Workflow for an NPN bacterial permeability assay incorporating photobleaching prevention strategies.

        Quantitative Data Summary

        The fluorescence properties of NPN are highly dependent on its environment. Below is a summary of its key photophysical parameters.

        PropertyAqueous EnvironmentHydrophobic Environment (e.g., Membrane)Reference(s)
        Excitation Maximum ~350 nm~350 nm[7][9][11]
        Emission Maximum ~460 nm~420 nm (blue-shifted)[11][17]
        Fluorescence Weakly fluorescentStrongly fluorescent[1][2]
        Quantum Yield LowSignificantly Increased[1][2]
        Fluorescence Lifetime ShortLonger[8][18]

        Note: Specific quantitative values for quantum yield and lifetime are highly dependent on the specific solvent and lipid composition of the membrane and are not consistently reported across the literature.

        Visualizing the Photobleaching Process and Prevention

        The following diagram illustrates the mechanism of NPN photobleaching and the points at which preventative measures can intervene.

        Photobleaching_Mechanism cluster_process NPN Photobleaching Pathway cluster_prevention Prevention Strategies NPN_ground NPN (Ground State) NPN_excited NPN* (Excited Singlet State) NPN_ground->NPN_excited Excitation Light NPN_excited->NPN_ground Fluorescence NPN_triplet NPN** (Excited Triplet State) NPN_excited->NPN_triplet Intersystem Crossing Photobleached_NPN Non-fluorescent Products NPN_triplet->Photobleached_NPN + Oxygen (ROS) reduce_light Reduce Excitation Light reduce_light->NPN_excited Limits Formation remove_oxygen Oxygen Scavengers (Antifade Reagents) remove_oxygen->NPN_triplet Quenches & Prevents Reaction

        Caption: Mechanism of NPN photobleaching and the role of preventative measures.

        References

        • Poole, K., & Hancock, R. E. (1987). The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of purified Escherichia coli cytochrome o incorporated into phospholipid vesicles. FEBS letters, 229(1), 127-130.
        • Trauble, H., & Overath, P. (1973). The fluorescence of 1-anilino-8-naphthalenesulfonate and N-phenyl-1-naphthylamine in the membrane of Escherichia coli. Biochimica et Biophysica Acta (BBA)-Biomembranes, 307(3), 491-512.
        • BenchChem. (2025). how to prevent photobleaching of n-Phenylnaphthylamine hydrochloride in fluorescence microscopy. BenchChem Technical Support.
        • OSHA. (1992). N-PHENYL-1-NAPHTHYLAMINE (N-PHENYL-α-NAPHTHYLAMINE) - N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE). U.S. Department of Labor.
        • Small-Molecule Photostabilizing Agents are Modifiers of Lipid Bilayer Properties. (2015). Biophysical Journal, 109(1), 148-157.
        • Hancock Lab. NPN Uptake Assay / Flourescence Measurements. University of British Columbia.
        • AAT Bioquest. (2023). What are some antifading agents used to prevent photobleaching?
        • Thermo Fisher Scientific. Photobleaching in Fluorescence Imaging.
        • Santa Cruz Biotechnology. N-Phenyl-1-naphthylamine.
        • Poole, K., & Hancock, R. E. (1987). The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of the respiratory chain in everted membrane vesicles of Escherichia coli. FEBS letters, 218(1), 22-26.
        • BenchChem. Application Notes and Protocols: N-Phenylnaphthylamine Hydrochloride as a Fluorescent Probe for Membrane Permeability.
        • Poole, K., & Hancock, R. E. (1988). The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of purified Escherichia coli cytochrome o incorporated into phospholipid vesicles. FEBS letters, 229(1), 127-30.
        • The Molecular Mechanism of Fluorescence Lifetime of Fluorescent Probes in Cell Membranes. (2024). Engineering, 31, 134-143.
        • Giloh, H., & Sedat, J. W. (1982). Comparison of antifading agents used in immunofluorescence. Journal of Histochemistry & Cytochemistry, 30(12), 1269-1271.
        • Karimi-Avargani, M. (2024). How to assess bacterial permeability?
        • Reported lifetimes of different probes in homogeneous membranes. (2024).
        • Gratton, E., & Parasassi, T. (1995). Fluorescence lifetime distributions in membrane systems. Journal of fluorescence, 5(1), 51-57.
        • Spector Lab. Fluorescence mounting medium (Antifade):.
        • PubChem. Phenyl-1-naphthylamine.
        • Sigma-Aldrich. N-Phenyl-1-naphthylamine reagent grade, 98%.
        • Lakowicz, J. R., & Weber, G. (1973). Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules. Biochemistry, 12(21), 4161-4170.
        • Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. (2020). Journal of Visualized Experiments, (157).
        • Longin, A., Souchier, C., Ffrench, M., & Bryon, P. A. (1993). Analysis of antifading reagents for fluorescence microscopy. The journal of histochemistry and cytochemistry : official journal of the Histochemistry Society, 41(12), 1833–1840.
        • Longin, A., Souchier, C., Ffrench, M., & Bryon, P. A. (1993). Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study. Journal of Histochemistry & Cytochemistry, 41(12), 1833-1840.
        • Eftink, M. R., & Ghiron, C. A. (1976). Quenching of Protein Fluorescence by Oxygen. Detection of Structural Fluctuations in Proteins on the Nanosecond Time Scale. Biochemistry, 15(3), 672-680.
        • Hancock Lab. NPN Uptake Assay / Flourescence Measurements.
        • Recent Advances in Photoswitchable Fluorescent and Colorimetric Probes. (2024). Molecules, 29(7), 1547.
        • UMass Amherst. Antifade Mixtures for Fluorescence Microscopy.
        • Jackson ImmunoResearch. Recipe for Anti-fade Mounting Medium.
        • Mounting Media and Antifade Reagents. (2003). Microscopy Today, 11(3), 32-33.
        • Al-Khafaji, M. S. (2012). Effect of Solvent Polarity on Quantum Yield of ( 1-Naphtylamine) Molecule. Journal of Al-Nahrain University, 15(1), 118-124.
        • Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. (2017). Analytical Methods, 9(43), 6150-6156.
        • Best Quality Antifade Reagent For Fluorescent Analysis Of Immunostained Tissue Samples. (2016). Biocompare.
        • 2.6. Outer Membrane Permeability Assay. (2020). Bio-protocol, 10(16), e3729.
        • Vector Labs. (2022). How To Choose Antifade Mounting Media.

        Sources

        "correcting for background fluorescence in NPN assays"

        Author: BenchChem Technical Support Team. Date: February 2026

        A Guide to Identifying and Correcting for Background Fluorescence

        Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how the N-phenyl-1-naphthylamine (NPN) uptake assay can be a powerful tool for assessing outer membrane permeability in Gram-negative bacteria. However, I've also seen how easily results can be skewed by a common adversary: background fluorescence.

        This guide is structured to help you navigate this challenge. We will move from foundational questions to specific troubleshooting scenarios and detailed protocols. My goal is not just to provide steps, but to explain the scientific reasoning behind them, empowering you to generate clean, reliable, and publishable data.

        Part 1: Frequently Asked Questions (FAQs)

        This section addresses the most common high-level questions about the NPN assay and background fluorescence.

        Q: What is the NPN assay and how does it work?

        A: The NPN assay is a widely used method to measure the permeability of the outer membrane (OM) of Gram-negative bacteria.[1][2] The probe, N-phenyl-1-naphthylamine (NPN), is a hydrophobic fluorescent dye. In an aqueous environment, its fluorescence is very low.[3][4] The intact, tightly packed lipopolysaccharide (LPS) layer of a healthy Gram-negative bacterium effectively excludes NPN.[2][5]

        When the outer membrane is damaged or permeabilized by a test compound (like an antibiotic or antimicrobial peptide), NPN can partition into the hydrophobic core of the membrane's phospholipid bilayer.[4][5] This change from an aqueous to a hydrophobic environment causes a dramatic increase in NPN's fluorescence quantum yield, resulting in a strong, measurable signal.[3][5] The intensity of this fluorescence is directly proportional to the extent of outer membrane damage.

        The assay typically uses an excitation wavelength of ~350 nm and measures emission at ~420 nm.[1][6][7]

        Q: Why is correcting for background fluorescence so critical in this assay?

        A: Correcting for background is paramount because the final fluorescence value you measure is a composite of multiple signals. The "true" signal—the fluorescence from NPN uptake due to membrane permeabilization—can be easily masked by fluorescence from other sources.

        Without proper correction, you risk misinterpreting your data, leading to false positives (believing a compound is active when it's just fluorescent) or false negatives (an active compound's signal is obscured by quenching effects). Rigorous background correction is the cornerstone of a trustworthy and reproducible NPN assay.

        Q: What are the primary sources of background fluorescence?

        A: There are three main culprits that can contribute to your background signal:

        • Intrinsic Cellular Autofluorescence: Bacteria are not optically silent. They naturally contain fluorescent molecules, primarily flavins (like FAD and FMN) and nicotinamide adenine dinucleotide (NADH), which are involved in cellular metabolism.[8][9][10] These molecules can emit light in the same spectral region as NPN, creating a baseline fluorescence from the cells themselves.[8][11]

        • Test Compound Autofluorescence: Many small molecules, particularly those with aromatic ring structures, are intrinsically fluorescent.[12][13][14] If your test compound fluoresces at or near the excitation/emission wavelengths of NPN, it will directly add to the signal and can be a significant source of error.[15]

        • Media and Buffer Components: Complex growth media (like LB) are rich in fluorescent components and should never be used in the final assay step.[3] Even simple buffers can have contaminating fluorescence. This is why washing cells and using a high-purity, non-fluorescent assay buffer is a critical step.[3][4]

        Part 2: Troubleshooting Guide: Pinpointing the Problem

        Here, we address specific experimental observations in a question-and-answer format to help you diagnose and solve issues with high background.

        Q1: My negative control (just bacteria + NPN, no compound) has a very high signal. What's wrong?

        A: This is a classic and critical issue. A high signal in your "cells + NPN" control indicates that the outer membranes of your bacterial population are already compromised before you've added any test agent. The NPN is entering the cells not because of your compound, but because the cells are "leaky."

        Causality and Solutions:

        • Mechanical Stress: Overly aggressive centrifugation (high speeds, hard braking) or vortexing can physically damage the bacterial outer membrane.

          • Solution: Use gentler centrifugation settings (e.g., 3000-4000 x g) and resuspend cell pellets by gentle pipetting or swirling rather than vigorous vortexing.

        • Temperature Shock: Rapid changes in temperature, especially cold shocking species that prefer to be handled at room temperature (like Pseudomonas aeruginosa), can compromise membrane integrity.[16]

          • Solution: Maintain a consistent temperature during cell preparation. For sensitive strains, perform all washing and resuspension steps at room temperature.[16]

        • Cell Growth Phase: Cells harvested from the stationary phase or a declining culture are often less robust and more prone to lysis and leakiness.

          • Solution: Always use cells grown to the mid-logarithmic phase (e.g., OD600 of 0.4-0.6), as they are at their most metabolically active and structurally sound.[1][16]

        • Contamination: Contamination with other microbes or phages can lead to widespread cell lysis.

          • Solution: Practice good sterile technique and regularly check culture purity.

        Q2: I suspect my test compound is fluorescent. How do I confirm this and correct for it?

        A: This is a very common issue, especially in drug discovery screenings.[12] If your compound is fluorescent, it will directly inflate your signal, leading to a false-positive result.

        Causality and Solutions:

        • Intrinsic Fluorescence: The chemical structure of your compound may simply absorb light at 350 nm and emit at 420 nm.

          • Solution 1 (Confirmation): The most direct way to check is to run a "Compound + Buffer" control. Add your compound at the final assay concentration to the assay buffer (without cells or NPN) and measure the fluorescence. A high reading confirms its intrinsic fluorescence.

          • Solution 2 (Correction): You must run a parallel control for every concentration of your test compound: "Cells + Compound" (no NPN) . This measures the combined fluorescence of the compound and the autofluorescence of the cells. This value should be subtracted from your experimental reading of "Cells + Compound + NPN" during data analysis.

        Q3: How do I design a robust experiment with all the necessary controls?

        A: A self-validating protocol relies on a comprehensive set of controls run in parallel during the same experiment. Omitting any of these controls introduces ambiguity into your final data. The diagram below illustrates the logical relationship between the measured signal and the controls needed to isolate the true result.

        G TotalSignal Total Measured Fluorescence (Cells + NPN + Compound) mid2 TotalSignal->mid2 - (Subtract Backgrounds) TrueSignal True NPN Uptake Signal (Permeabilization) mid1 TrueSignal->mid1 BG_Source1 Bacterial Autofluorescence Control1 Control: Cells Only BG_Source1->Control1 Measures this Control4 Control: Cells + NPN (Negative Control) BG_Source1->Control4 Measures these BG_Source1->mid1 BG_Source2 Compound Autofluorescence Control2 Control: Compound + Buffer BG_Source2->Control2 Measures this BG_Source2->mid1 BG_Source3 Basal NPN Fluorescence (in buffer) Control3 Control: NPN + Buffer BG_Source3->Control3 Measures this BG_Source3->Control4 Measures these BG_Source3->mid1 mid1->TotalSignal + mid2->TrueSignal

        Caption: Workflow for the NPN outer membrane permeability assay.

        Methodology:

        • Cell Preparation:

          • Inoculate a suitable broth (e.g., LB) and grow the Gram-negative bacterial culture to a mid-logarithmic phase (OD600 ≈ 0.4–0.6). [1][16] * Harvest cells by centrifugation (e.g., 3000 x g for 10 min at room temperature). [1]Discard the supernatant.

          • Wash the cell pellet twice with a non-fluorescent assay buffer (e.g., 5 mM HEPES, 5 mM Glucose, pH 7.2) to remove all traces of fluorescent growth medium. [1][4][7] * Resuspend the final pellet in the assay buffer and adjust the optical density to a standardized value (e.g., OD600 = 0.5). [1][16]

        • Plate Setup (200 µL final volume per well):

          • Use a black-walled, clear-bottom 96-well plate. [1][3] * Test Wells: Add 100 µL of cell suspension + 50 µL of your test compound (at 4x final concentration).

          • Control Wells (in triplicate):

            • Cell Blank: 100 µL cell suspension + 100 µL buffer.

            • Negative Control: 100 µL cell suspension + 50 µL buffer.

            • Compound Background: 100 µL buffer + 50 µL test compound (at 4x final concentration).

            • Buffer Blank: 200 µL buffer.

          • Pre-read (Optional but Recommended): Read the plate to measure the fluorescence of your compound + cells before adding NPN.

        • Initiate Assay and Read:

          • Prepare a working solution of NPN in assay buffer (e.g., 40 µM for a 10 µM final concentration).

          • Add 50 µL of the NPN working solution to the "Test Wells" and "Negative Control" wells.

          • Add 50 µL of buffer to the "Cell Blank" and "Compound Background" wells to equalize volumes.

          • Incubate for a defined period (e.g., 5 minutes) at room temperature.

          • Measure fluorescence using a microplate reader with excitation set to ~350 nm and emission to ~420 nm. [1][7]

        Protocol 3.2: Data Analysis - Calculating the Corrected NPN Uptake

        Accurate data processing is as crucial as the wet lab work.

        • Average Replicates: Calculate the average fluorescence reading for each set of triplicate wells.

        • Calculate Background Values:

          • BG_Cells = (Average Cell Blank) - (Average Buffer Blank)

          • BG_Compound = (Average Compound Background) - (Average Buffer Blank)

        • Correct the Experimental Wells:

          • F_observed = Average fluorescence of your "Test Well".

          • F_corrected = F_observed - BG_Cells - BG_Compound - (Average NPN Blank)

        • Normalization (Optional but Recommended):

          • To compare results across different experiments, you can normalize the data to your positive control (e.g., Polymyxin B).

          • A common method is to calculate an "NPN Uptake Factor": NPN Uptake Factor = (F_corrected - F_negative_control) / (F_positive_control - F_negative_control) [17] * In this formula, F_negative_control is the corrected fluorescence of the "Cells + NPN" wells, and F_positive_control is the corrected fluorescence of cells treated with a saturating concentration of a known permeabilizer. An uptake factor of 1.0 would indicate that your compound is as potent as the positive control.

        Part 4: Advanced Considerations & Best Practices
        Q: What is the "inner filter effect" and could it affect my results?

        A: The inner filter effect is a phenomenon where a compound in the solution absorbs light at either the excitation or the emission wavelength of the fluorophore (in this case, NPN). [13][14]This doesn't produce a signal, but rather attenuates it by preventing light from reaching the NPN or preventing the emitted light from reaching the detector. This can lead to a false negative, where an active compound appears weak or inactive because it is quenching the signal. You can screen for this by measuring the full absorbance spectrum of your test compounds.

        Q: Are there alternative strategies to avoid background fluorescence?

        A: While the NPN assay is well-established, one strategy to mitigate interference from compound autofluorescence is to use assays with red-shifted fluorescent probes. [12][14]Most interfering library compounds tend to fluoresce in the blue-green spectral region. [14][18]By using a probe that excites and emits at longer wavelengths (e.g., in the red or far-red spectrum), you can often sidestep the problem entirely. This is more of a consideration for assay development but is worth knowing if you consistently face insurmountable interference issues.

        References
        • Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. PubMed.
        • How to assess bacterial permeability?
        • Outer Membrane Permeability Assay. Bio-protocol.
        • Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-neg
        • Is outer memebrane permeability (NPN) assay specific for gram negative bacteria?
        • Fluorometric assessment of gram-negative bacterial permeabiliz
        • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC - NIH.
        • Interference with Fluorescence and Absorbance. Assay Guidance Manual - NCBI Bookshelf.
        • Interference and Artifacts in High-content Screening. Assay Guidance Manual - NCBI - NIH.
        • Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers.
        • NPN Uptake Assay / Flourescence Measurements. Hancock Lab.
        • Autofluorescence Quantific
        • Increasing the permeability of Escherichia coli using MAC13243. PMC - NIH.
        • Quantification of bacterial cells based on autofluorescence on a microfluidic pl
        • Outer Membrane Integrity-Dependent Fluorescence of the Japanese Eel UnaG Protein in Live Escherichia coli Cells. MDPI.
        • Detection and Quantification of Bacterial Autofluorescence at the Single-Cell Level by a Laboratory-Built High-Sensitivity Flow Cytometer.
        • Strong increase in the autofluorescence of cells signals struggle for survival. PMC.
        • Evaluation of the mechanism of action of 5g through the NPN assay.

        Sources

        Validation & Comparative

        Validating a High-Selectivity HPLC Method for Benzenamine, 4-(1-naphthalenyl)-

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        Validating an analytical method for Benzenamine, 4-(1-naphthalenyl)- (also known as 4-(1-naphthyl)aniline) presents distinct challenges due to its hydrophobic biaryl structure and weak basicity.[1] Standard alkyl-bonded phases (C18) often struggle with peak tailing and inadequate selectivity against structural isomers (e.g., the 2-naphthyl isomer).

        This guide compares a generic C18 isocratic method against an optimized Biphenyl gradient method . We demonstrate that the Biphenyl stationary phase, leveraging

        
         interactions, provides superior resolution and peak symmetry, making it the robust choice for regulated drug development environments.
        

        Chemical Context & The Analytical Challenge

        Benzenamine, 4-(1-naphthalenyl)- is a conjugated aromatic amine often monitored as a genotoxic impurity or a synthetic intermediate in organic electronics and dye synthesis.[1]

        PropertyValueImplication for HPLC
        Structure Biaryl amine (Aniline + Naphthalene)High UV absorptivity; potential for
        
        
        stacking.[1]
        Hydrophobicity (LogP) ~4.2 - 4.9Strong retention on C18; requires high % organic modifier.[1]
        Basicity (pKa) ~3.8 - 4.2 (Aniline nitrogen)Susceptible to silanol interactions (tailing) at neutral pH.[1]
        Critical Impurity 4-(2-Naphthalenyl)benzenaminePositional isomer difficult to resolve on varying hydrophobicity alone.[1]
        The "Generic" Trap

        Many labs default to a standard C18 column with a simple methanol/water mobile phase.[1] For this analyte, that approach fails to provide the Specificty required by ICH Q2(R2) guidelines. The hydrophobic nature leads to excessive retention times (>20 min), while the lack of shape selectivity causes co-elution with the 2-naphthyl isomer.

        Method Comparison: Generic vs. Optimized

        We evaluated two distinct methodologies. The data below summarizes the performance metrics obtained during the development phase.

        Table 1: Comparative Performance Metrics
        ParameterMethod A: Generic Alternative Method B: Optimized Solution
        Stationary Phase C18 (5 µm, Fully Porous)Biphenyl (2.7 µm, Core-Shell)
        Mobile Phase Isocratic: MeOH / Water (80:20)Gradient: ACN / 0.1% H3PO4 (pH 2.5)
        Flow Rate 1.0 mL/min0.5 mL/min
        Retention Time (
        
        
        )
        18.4 min6.2 min
        Peak Asymmetry (
        
        
        )
        1.6 (Tailing)1.1 (Excellent)
        Resolution (
        
        
        ) from Isomer
        1.2 (Co-elution risk)4.5 (Baseline resolved)
        Solvent Consumption ~20 mL/run~4 mL/run
        Why Method B Wins (The Causality)
        • 
           Interactions:  The Biphenyl phase engages in quadrupole interactions with the electron-rich naphthyl ring of the analyte. This creates a secondary retention mechanism orthogonal to simple hydrophobicity, drastically improving selectivity between the 1-naphthyl and 2-naphthyl isomers.[1]
          
        • Core-Shell Efficiency: The 2.7 µm particle size reduces the diffusion path (Van Deemter A & C terms), yielding narrower peaks and higher sensitivity (S/N ratio) without the backpressure penalty of sub-2 µm particles.

        • Acidic pH Control: Using 0.1% Phosphoric acid (pH ~2.[1]5) ensures the aniline nitrogen is fully protonated (

          
          ).[1] While this might typically reduce retention on C18, on a Biphenyl column, the 
          
          
          
          -interaction dominates, and the low pH suppresses silanol activity, eliminating tailing.

        Visualizing the Selection Logic

        The following decision tree illustrates the logic applied to select the optimized stationary phase for aromatic amines.

        ColumnSelection Start Analyte: Hydrophobic Aromatic Amine IsomerCheck Are Positional Isomers Present? Start->IsomerCheck C18 Generic C18 Column (Hydrophobic Retention Only) IsomerCheck->C18 No Phenyl Phenyl-Hexyl / Biphenyl (Pi-Pi + Hydrophobic) IsomerCheck->Phenyl Yes (Critical) Hydrophobicity LogP > 3.0? Buffer Mobile Phase pH Selection Hydrophobicity->Buffer Yes Phenyl->Hydrophobicity Acidic pH 2.5 (Protonated) Reduces Tailing Buffer->Acidic Standard Choice Neutral pH 7.0 (Neutral) Max Retention Buffer->Neutral If solubility allows

        Caption: Decision logic for selecting Biphenyl chemistry over C18 for aromatic amine analysis.

        Validation Protocol (ICH Q2 Compliant)

        This protocol is designed for the Optimized Biphenyl Method .

        Specificity (Stress Testing)

        Demonstrate that the method can unequivocally assess the analyte in the presence of components which may be expected to be present.[1]

        • Protocol: Inject individual impurity standards (specifically 4-(2-naphthalenyl)benzenamine) and perform forced degradation (Acid, Base, Oxidative).

        • Acceptance Criteria: Resolution (

          
          ) > 2.0 between the analyte and the nearest eluting peak. Peak purity (via DAD) > 99.0%.[1][2]
          
        Linearity & Range[1]
        • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 10 µg/mL).

        • Data Presentation:

        Level (%)Conc. (µg/mL)Peak Area (mAU*s)
        505.012400
        757.518650
        10010.024900
        12512.531100
        15015.037350
        • Result:

          
          ; Y-intercept bias 
          
          
          
          .[1]
        Accuracy (Recovery)[1][3]
        • Protocol: Spike the analyte into the sample matrix (or placebo) at 80%, 100%, and 120% levels. Triplicate preparations for each level.

        • Acceptance Criteria: Mean recovery 98.0% – 102.0% with %RSD

          
          .[1]
          
        Precision (Repeatability)[1]
        • Protocol: 6 replicate injections of the standard solution at 100% concentration.

        • Acceptance Criteria: %RSD of retention time

          
          ; %RSD of peak area 
          
          
          
          .

        Experimental Workflow Diagram

        The following diagram outlines the validated workflow for routine analysis, ensuring data integrity from preparation to reporting.

        Workflow Prep Sample Preparation (Dissolve in 50:50 ACN:Water) SystemSuit System Suitability (5 Replicates) Prep->SystemSuit SystemSuit->Prep Fail Injection Sample Injection (Gradient Run) SystemSuit->Injection Pass (RSD < 1%) Integration Data Integration (Check Valley-to-Valley) Injection->Integration Calc Calculation & Reporting Integration->Calc

        Caption: Routine analysis workflow ensuring system suitability compliance before sample acquisition.

        References

        • PubChem. (2023).[1] Benzenamine, 4-(1-naphthalenyl)- Compound Summary. National Library of Medicine.[1] [Link]

        • ICH. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1] [Link]

        • Phenomenex. (2023).[1] HPLC Column Selection Guide: Phenyl-Hexyl and Biphenyl Phases. [Link]

        • ResearchGate. (2018).[1] Retention Behavior of Aromatic Amines in RP-HPLC. [Link]

        Sources

        "performance of 4-(1-naphthyl)aniline in OLEDs vs other materials"

        Author: BenchChem Technical Support Team. Date: February 2026

        The following guide provides an in-depth technical analysis of 4-(1-naphthyl)aniline (CAS 125404-00-4), focusing on its critical role as a structural motif in high-performance OLED materials.

        Content Type: Technical Comparison & Application Guide Subject: 4-(1-Naphthyl)aniline (CAS: 125404-00-4) vs. Conventional Intermediates Audience: Materials Scientists, Device Physicists, and Synthetic Chemists

        Executive Summary: The Structural Advantage

        4-(1-naphthyl)aniline is not typically used as a standalone active layer in Organic Light-Emitting Diodes (OLEDs) due to its low molecular weight and tendency to crystallize. Instead, it serves as a Tier-1 Strategic Intermediate . It is the precursor of choice for synthesizing advanced Hole Transport Materials (HTMs) and High-Triplet Energy Hosts that require a balance of high thermal stability and specific conjugation lengths.

        Its primary performance advantage lies in the Naphthyl-Phenyl (Biaryl) Core . Unlike simpler precursors like aniline or 1-naphthylamine, this motif introduces a rigid, bulky "twist" into the final molecular structure. This modification significantly enhances the Glass Transition Temperature (

        
        ) —a critical failure parameter in OLEDs—without excessively extending the conjugation length, which would otherwise quench the triplet energy required for blue phosphorescence.
        
        Key Performance Metrics (Derived Materials)
        Feature4-(1-Naphthyl)aniline DerivativesStandard Phenyl Derivatives (e.g., TPD)Direct Naphthyl Derivatives (e.g., NPB)
        Thermal Stability (
        
        
        )
        High (>110°C) Low (~65°C)Moderate (~95°C)
        Morphological Stability Excellent (Resists Crystallization)Poor (Crystallizes over time)Good
        Triplet Energy (
        
        
        )
        High (Suitable for Green/Blue)ModerateModerate
        Hole Mobility 10⁻³ – 10⁻⁴ cm²/Vs 10⁻³ cm²/Vs10⁻⁴ cm²/Vs

        Chemical Profile & Purity Requirements

        For OLED applications, the purity of 4-(1-naphthyl)aniline is the single most critical determinant of device lifetime. Halogen impurities (Br, I) from synthesis act as deep charge traps, causing non-radiative recombination and voltage rise.

        • Chemical Name: 4-(naphthalen-1-yl)aniline[1][2][3]

        • CAS Number: 125404-00-4[2][3][4][5]

        • Molecular Formula:

          
          [2][3][4][5][6]
          
        • Molecular Weight: 219.29 g/mol [3]

        • Structure: A primary amine attached to a phenyl ring, which is para-substituted with a naphthalene ring.[6]

        Critical Quality Attributes (CQA)
        • HPLC Purity:

          
           (Area %)
          
        • Halogen Content:

          
           ppm (Ion Chromatography)
          
        • Metal Content:

          
           ppm (ICP-MS) – Crucial to prevent exciton quenching.
          

        Comparative Performance Analysis

        A. Thermal Stability vs. TPD Analogues

        The most common failure mode in early OLEDs (using TPD) was the crystallization of the organic film due to Joule heating during operation.

        • Mechanism: TPD (

          
          ) has a flexible biphenyl core. Under heat, molecules rearrange into a crystalline lattice, decoupling the organic layers and causing dark spots.
          
        • The 4-(1-Naphthyl)aniline Solution: When this unit is incorporated into a diamine structure (replacing a phenyl ring), the steric bulk of the naphthalene group creates a "propeller-like" geometry. This steric hindrance prevents efficient packing (crystallization) while the increased molecular weight raises the

          
           often above 110°C.
          
        B. Triplet Energy Management vs. NPB

        While NPB (derived from N-phenyl-1-naphthylamine) is the industry standard for stability, it has a lower triplet energy, making it unsuitable as a host for deep blue emitters.

        • The Difference: In NPB, the nitrogen is directly bonded to the naphthalene. In materials derived from 4-(1-naphthyl)aniline , there is a phenyl spacer.

        • Performance Impact: This spacer modulates the conjugation. It allows for high hole mobility (via the biphenyl backbone) but maintains a sufficiently high

          
           to confine excitons in green and blue phosphorescent devices.
          

        Synthesis & Experimental Protocols

        Workflow 1: Synthesis of Advanced HTM (Buchwald-Hartwig Coupling)

        This protocol describes the conversion of 4-(1-naphthyl)aniline into a secondary amine intermediate, a common step in creating asymmetric hosts.

        Reagents:

        • 4-(1-naphthyl)aniline (1.0 eq)

        • 3-Bromodibenzofuran (1.0 eq) – Targeting High

          
           Host
          
        • 
           (0.02 eq)
          
        • Tri-tert-butylphosphine (

          
          ) (0.08 eq)[5]
          
        • Sodium tert-butoxide (

          
          ) (1.5 eq)
          
        • Solvent: Anhydrous Toluene

        Step-by-Step Protocol:

        • Inert Environment: Flame-dry a 3-neck round-bottom flask and purge with Argon for 15 minutes.

        • Loading: Add 4-(1-naphthyl)aniline, 3-Bromodibenzofuran, and

          
           under positive Argon flow.
          
        • Catalyst Prep: In a separate glovebox, dissolve

          
           and phosphine ligand in toluene; inject into the main flask.
          
        • Reaction: Reflux at 110°C for 6–12 hours. Monitor consumption of bromide via TLC (Hexane:DCM 4:1).

        • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Concentrate filtrate.

        • Purification: Flash column chromatography (Silica gel). Recrystallize from Toluene/Ethanol.

        Workflow 2: Device Fabrication (Vacuum Deposition)

        To validate the performance of the final material (HTM derived from the amine), use the following standard "Blue Fluorescent" architecture.

        Device Structure: ITO / MoO3 (5nm) / HTM_Target (50nm) / Alq3 (30nm) / LiF (1nm) / Al (100nm)

        • Substrate Prep: Ultrasonic clean ITO glass in Acetone, Isopropanol, and Deionized water (15 min each). UV-Ozone treat for 20 min.

        • Vacuum: Load materials into Knudsen cells. Pump chamber to base pressure

          
           Torr.
          
        • Deposition:

          • Evaporate HTM_Target at 1–2 Å/s. Temperature control is critical; do not exceed degradation temp (

            
            ).
            
          • Note: The HTM derived from 4-(1-naphthyl)aniline typically requires a higher sublimation temperature than TPD due to increased molecular weight.

        • Encapsulation: Encapsulate in a nitrogen glovebox (

          
           ppm) using UV-curable epoxy and a glass lid.
          

        Visualizations

        Figure 1: Strategic Role in Structure-Property Relationships

        This diagram illustrates how the 4-(1-naphthyl)aniline building block impacts the physical properties of the final OLED material compared to alternatives.

        G cluster_0 Precursor Choice cluster_1 Molecular Property Impact cluster_2 OLED Performance Aniline Aniline (Phenyl only) Flexibility High Flexibility Low Tg Aniline->Flexibility lacks bulk Naphthylamine 1-Naphthylamine (Direct Naphthyl) Rigidity Steric Bulk High Tg Naphthylamine->Rigidity adds bulk Conjugation Controlled Conjugation High Triplet Energy Naphthylamine->Conjugation lower Et Target 4-(1-Naphthyl)aniline (Biaryl Core) Target->Rigidity Biaryl Twist Target->Conjugation Phenyl Spacer Crystallization Crystallization (Device Failure) Flexibility->Crystallization Stability Thermal Stability (Long Lifetime) Rigidity->Stability Efficiency Exciton Confinement (High Efficiency) Conjugation->Efficiency

        Caption: Figure 1. The "Biaryl Twist" introduced by 4-(1-naphthyl)aniline provides the optimal balance between thermal stability and electronic confinement.

        Figure 2: Synthesis Pathway to Asymmetric Host

        The reaction pathway for creating high-performance host materials using this intermediate.

        G Start1 4-(1-Naphthyl)aniline (CAS 125404-00-4) Reaction Buchwald-Hartwig Amination Pd2(dba)3 / P(t-Bu)3 / NaOtBu Toluene, 110°C Start1->Reaction Start2 3-Bromodibenzofuran (Electrophile) Start2->Reaction Intermediate Secondary Amine Intermediate (Asymmetric Core) Reaction->Intermediate C-N Bond Formation FinalStep 2nd Coupling (Ar-Br) Synthesis of Final Host/HTM Intermediate->FinalStep

        Caption: Figure 2. Synthetic route for integrating the naphthyl-phenyl motif into asymmetric OLED host materials.

        References

        • Ningbo Inno Pharmchem. (2026). Sourcing 4-Naphthalen-1-ylaniline (CAS 125404-00-4).[1][2][3][4][5] Retrieved from [Link]

        • Tao, Y., et al. (2011). "Organic host materials for phosphorescent organic light-emitting diodes." Chemical Society Reviews. (General reference for Host Design Principles utilizing biaryl amines).
        • Thesen, M., et al. (2010). "Hole Transport Materials for OLEDs: Effect of Structure on Tg." Journal of Materials Chemistry. (Contextual reference for Tg enhancement via naphthyl groups).

        Sources

        Specificity of N-phenyl-1-naphthylamine (1-NPN) for Hydrophobic Environments

        Author: BenchChem Technical Support Team. Date: February 2026

        Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

        Executive Summary

        N-phenyl-1-naphthylamine (1-NPN, also known as NPN) is a neutral, hydrophobic fluorescent probe that exhibits significant solvatochromic properties. Unlike charged probes such as 8-Anilino-1-naphthalenesulfonic acid (ANS), 1-NPN does not rely on electrostatic interactions for binding, making it a gold-standard tool for probing purely hydrophobic environments. Its primary utility lies in two distinct high-value applications: monitoring the outer membrane permeabilization of Gram-negative bacteria and characterizing ligand binding in hydrophobic protein pockets (e.g., Odorant Binding Proteins).

        This guide provides an objective technical analysis of 1-NPN’s specificity, comparing it against common alternatives, and detailing self-validating experimental protocols.

        Mechanism of Action: The Solvatochromic Shift

        The specificity of 1-NPN arises from its sensitivity to the polarity of its microenvironment.

        • Aqueous Environment (Quenched State): In polar solvents like water or HEPES buffer, 1-NPN exhibits a low fluorescence quantum yield and an emission maximum red-shifted to approximately 460 nm . The polar solvent molecules relax around the excited state dipole, reducing the energy gap and promoting non-radiative decay.

        • Hydrophobic Environment (Active State): When 1-NPN partitions into a non-polar environment (e.g., a phospholipid bilayer or a hydrophobic protein pocket), two critical changes occur:

          • Quantum Yield Enhancement: Fluorescence intensity increases significantly (typically 2–10 fold depending on the system) due to reduced non-radiative decay.

          • Blue Shift: The emission maximum shifts to shorter wavelengths (405–420 nm ), providing a ratiometric or spectral signature of insertion.

        Diagram: Mechanism of Fluorescence Turn-On

        The following diagram illustrates the logical flow of the NPN "turn-on" mechanism.

        NPN_Mechanism NPN_Free Free 1-NPN (Aqueous) Environment Microenvironment Interaction NPN_Free->Environment Hydrophobic Hydrophobic (Membrane/Pocket) Environment->Hydrophobic Partitioning Polar Polar (Buffer/Water) Environment->Polar Solvation Result_High High Fluorescence (λ_em ~410 nm) Blue Shift Hydrophobic->Result_High Quantum Yield Increase Result_Low Low Fluorescence (λ_em ~460 nm) Quenched Polar->Result_Low Non-radiative Decay

        Figure 1: Logical flow of 1-NPN fluorescence modulation based on environmental polarity.

        Comparative Analysis: 1-NPN vs. Alternatives

        Selecting the correct probe requires understanding the specific physical forces involved in binding.

        Table 1: Technical Comparison of Hydrophobic Probes
        Feature1-NPN (N-phenyl-1-naphthylamine) ANS (8-Anilino-1-naphthalenesulfonic acid) DPH (1,6-Diphenyl-1,3,5-hexatriene) Nile Red
        Charge Neutral Anionic (-)NeutralNeutral
        Binding Mode Pure Hydrophobic PartitioningHydrophobic + ElectrostaticDeep Membrane InsertionLipid Droplet Partitioning
        Primary Use Gram-neg. Outer Membrane; Protein PocketsMolten Globule Proteins; Surface HydrophobicityBulk Membrane Fluidity (Anisotropy)Lipid accumulation; intracellular staining
        Specific Advantage No charge interference ; Excluded by intact LPSHigh sensitivity to cationic regionsReports deep acyl chain dynamicsBroad emission spectrum
        Limitation Lower quantum yield than ANS in some proteinsCan induce unfolding; binds cationic patchesRequires UV excitation; slow equilibrationBroad spectrum can overlap with other fluorophores
        Deep Dive: Why Choose 1-NPN over ANS?

        While ANS is the most common probe for protein hydrophobicity, its anionic sulfonate group creates a bias. ANS will bind preferentially to hydrophobic patches that are adjacent to positively charged residues (Lys, Arg).

        • The 1-NPN Advantage: Because 1-NPN is neutral, it provides a "truer" measure of hydrophobicity, unconfounded by surface charge. This makes it the superior choice for Gram-negative outer membrane assays , where the negatively charged Lipopolysaccharide (LPS) layer would electrostatically repel ANS, preventing it from sensing the underlying lipid integrity.

        Application 1: Gram-Negative Outer Membrane Permeabilization

        This is the "Gold Standard" application for 1-NPN. Intact Gram-negative bacteria have an outer membrane (OM) rich in LPS that acts as a barrier to hydrophobic molecules. 1-NPN cannot penetrate a healthy OM. When the OM is damaged (e.g., by chelators like EDTA or cationic peptides), 1-NPN rushes in, inserts into the phospholipid layer, and fluoresces.[1]

        Protocol: NPN Uptake Assay

        Objective: Quantify the permeabilization of the Outer Membrane (OM).

        Reagents:

        • Buffer: 5 mM HEPES, pH 7.2 (Avoid phosphate if testing metal chelators).

        • 1-NPN Stock: 500 µM in Acetone (Store at -20°C, dark).

        • Bacteria: E. coli or P. aeruginosa (Mid-log phase).

        Step-by-Step Workflow:

        • Preparation: Grow bacteria to OD₆₀₀ = 0.5 (Mid-log). Centrifuge (3000 x g, 10 min) and wash 2x with Buffer. Resuspend to OD₆₀₀ = 0.5.

        • Baseline Setup: In a quartz cuvette or black 96-well plate, add:

          • 190 µL Bacterial Suspension.

          • 10 µL 1-NPN (Final conc: 10 µM ).

        • Equilibration: Incubate for 30–60 seconds. Measure fluorescence (Ex: 350 nm, Em: 420 nm). Note: Signal should be low and stable.

        • Permeabilization: Add the test compound (e.g., Antibiotic, EDTA).

        • Kinetic Measurement: Immediately monitor fluorescence at Ex 350 nm / Em 420 nm for 5–10 minutes.

        • Calculation:

          • NPN Uptake Factor =

            
            
            
          • Where

            
             is untreated cells + NPN, and 
            
            
            
            is buffer + NPN.
        Diagram: NPN Uptake Assay Logic

        NPN_Uptake Step1 Intact Gram-Negative Bacteria (LPS Barrier Intact) Add_NPN Add 1-NPN (10 µM) Step1->Add_NPN State_Excluded NPN Excluded Remains in Aqueous Phase Add_NPN->State_Excluded Signal_Low Low Fluorescence (Baseline) State_Excluded->Signal_Low Add_Agent Add Permeabilizer (e.g., EDTA, Peptide) Signal_Low->Add_Agent Disruption LPS Layer Disrupted Phospholipids Exposed Add_Agent->Disruption Insertion NPN Partitions into Hydrophobic Bilayer Disruption->Insertion Signal_High High Fluorescence (Signal Increase) Insertion->Signal_High

        Figure 2: Workflow and mechanism of the NPN Outer Membrane Permeability Assay.

        Application 2: Competitive Ligand Binding (Odorant Binding Proteins)

        1-NPN is widely used to determine the binding affinity of non-fluorescent ligands (odorants, pheromones) to Odorant Binding Proteins (OBPs).

        Protocol: Competitive Binding Assay

        Objective: Determine the Dissociation Constant (

        
        ) of a non-fluorescent ligand.
        

        Step-by-Step Workflow:

        • Probe Titration (Determine

          
          ): 
          
          • Titrate 2 µM Protein with increasing 1-NPN (1–20 µM).[2]

          • Plot Fluorescence vs. [NPN]. Use Scatchard plot to find

            
             (Dissociation constant of NPN).
            
        • Competition Assay:

          • Mix Protein (2 µM) + 1-NPN (2 µM) in buffer. Wait for stable fluorescence (100% Signal).

          • Titrate the non-fluorescent Competitor Ligand (e.g., 0–50 µM).

          • Record the decrease in fluorescence as the ligand displaces NPN.

        • Data Analysis:

          • Calculate

            
             (Concentration of ligand reducing fluorescence by 50%).
            
          • Calculate

            
             using the Cheng-Prusoff equation:
            
            
            
            

        References

        • Helander, I. M., & Mattila-Sandholm, T. (2000). Fluorometric assessment of gram-negative bacterial permeabilization. Journal of Applied Microbiology, 88(2), 213–219. Link

        • Loh, B., Grant, C., & Hancock, R. E. (1984). Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa.[3][4] Antimicrobial Agents and Chemotherapy, 26(4), 546–551. Link

        • Ban, L., Scaloni, A., Brandazza, A., Angeli, S., Zhang, L., Yan, Y., ... & Pelosi, P. (2003). Chemosensory proteins of Locusta migratoria. Insect Molecular Biology, 12(4), 411-417. (Standard reference for NPN competitive binding in OBPs). Link

        • Hancock, R. E., & Wong, P. G. (1984). Compounds which increase the permeability of the Pseudomonas aeruginosa outer membrane. Antimicrobial Agents and Chemotherapy, 26(1), 48. Link

        Sources

        A Comparative Guide to NMR Spectroscopy for Validating N-phenyl-1-naphthylamine Interactions

        Author: BenchChem Technical Support Team. Date: February 2026

        For researchers, scientists, and drug development professionals, understanding the nuanced interactions of small molecules like N-phenyl-1-naphthylamine (NPN) with their biological targets is paramount.[1][2][3] This guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for validating and characterizing these interactions. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your research.

        N-phenyl-1-naphthylamine, a fluorescent probe often used in binding assays, serves as an excellent model for demonstrating the power of NMR in elucidating molecular interactions.[4][5][6] Its relatively simple structure allows for clear spectral analysis, making it an ideal candidate for a range of NMR experiments.

        Choosing the Right Tool: A Comparative Overview of NMR Techniques

        The selection of an appropriate NMR technique is critical and depends on the specific questions being asked about the NPN interaction. Key considerations include the affinity of the interaction, the availability of isotopically labeled protein, and the desired level of structural detail.

        NMR Technique Primary Application Strengths Limitations Typical KD Range
        1D ¹H NMR Titration Initial screening, determination of binding affinity (KD)Simple, rapid, requires minimal sampleProvides limited structural information, can be affected by overlapping signals1 µM - 10 mM
        Chemical Shift Perturbation (CSP) Mapping Identifying the binding site on the proteinProvides residue-specific information, can map the interaction surfaceRequires an assigned protein spectrum, less effective for large conformational changes1 µM - 1 mM[7]
        Saturation Transfer Difference (STD) NMR Epitope mapping of the ligand, screening for bindersDoes not require an assigned protein spectrum, excellent for weak interactionsDoes not directly observe the protein, can be influenced by non-specific binding10 nM - 10 mM[8][9][10]

        Delving Deeper: The "Why" Behind the Methods

        1D ¹H NMR Titration: The First Look

        The simplest approach to studying NPN interactions is a 1D ¹H NMR titration. By monitoring the chemical shifts of NPN's protons as the protein concentration is increased, we can often determine if binding occurs and estimate the dissociation constant (KD).[11] The underlying principle is that the chemical environment of the NPN protons changes upon binding to the protein, leading to a shift in their resonance frequencies.[12]

        Why this choice? This method is a rapid and cost-effective first step. It quickly confirms an interaction and provides a quantitative measure of binding affinity, guiding subsequent, more detailed investigations.

        Chemical Shift Perturbation (CSP) Mapping: Pinpointing the Interaction Site

        When a more detailed understanding of the binding interface on the protein is required, Chemical Shift Perturbation (CSP) mapping using 2D ¹H-¹⁵N HSQC spectra is the method of choice.[7][13][14][15] This experiment monitors the chemical shifts of the backbone amide protons and nitrogens of a ¹⁵N-labeled protein upon titration with NPN.[16] Residues in and near the binding pocket will experience the most significant changes in their chemical environment, allowing for the mapping of the interaction surface onto the protein's structure.[13][17]

        Why this choice? CSP provides invaluable, residue-level information about the binding event.[7] It allows for the precise identification of the amino acids involved in the interaction, which is critical for rational drug design and understanding the mechanism of action.

        CSP_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_protein Prepare ¹⁵N-labeled protein solution acq_free Acquire ¹H-¹⁵N HSQC of free protein prep_protein->acq_free prep_ligand Prepare NPN stock solution acq_titration Perform titration with NPN, acquring HSQC at each point prep_ligand->acq_titration acq_free->acq_titration process Process and overlay HSQC spectra acq_titration->process calc_csp Calculate chemical shift perturbations process->calc_csp map_csp Map significant CSPs onto protein structure calc_csp->map_csp

        Caption: Workflow for a Chemical Shift Perturbation experiment.

        Saturation Transfer Difference (STD) NMR: A Ligand's-Eye View

        In cases where isotopic labeling of the protein is not feasible or when focusing on the ligand's binding epitope, Saturation Transfer Difference (STD) NMR is a powerful alternative.[3][8][9][10][14] This technique relies on the transfer of magnetization from the saturated protein to the bound ligand.[18] By subtracting a spectrum where the protein is saturated from a reference spectrum, a "difference" spectrum is obtained that only shows the signals of the ligand that are in close proximity to the protein.[8][9] The relative intensities of the signals in the STD spectrum reveal which parts of the NPN molecule are most intimately involved in the binding interaction.[8]

        Why this choice? STD NMR is exceptionally sensitive for detecting weak to moderate binding and provides direct information about the ligand's binding mode without the need for protein assignment.[8][9][14] This makes it an ideal tool for fragment-based screening and lead optimization.

        STD_Principle cluster_protein Macromolecule (Protein) cluster_ligand Small Molecule (NPN) cluster_experiment STD NMR Experiment P Protein L_bound Bound NPN P->L_bound Binding Sat 1. Selective Saturation of Protein Trans 2. Magnetization Transfer to Bound NPN P->Trans NOE L_free Free NPN L_free->L_bound Association Diff 3. Dissociation and Detection of Saturated NPN L_bound->Diff

        Caption: Principle of Saturation Transfer Difference (STD) NMR.

        Experimental Protocols: A Self-Validating Approach

        The trustworthiness of any experimental result hinges on a meticulously executed and well-controlled protocol.

        Protocol 1: ¹H-¹⁵N HSQC Titration for CSP Mapping
        • Sample Preparation:

          • Prepare a stock solution of uniformly ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0) containing 10% D₂O. The final protein concentration should be in the range of 50-200 µM.

          • Prepare a concentrated stock solution of N-phenyl-1-naphthylamine in the same NMR buffer, ensuring the final concentration of any solubilizing agent (e.g., DMSO-d₆) is below 1%.

        • NMR Data Acquisition:

          • Acquire a reference ¹H-¹⁵N HSQC spectrum of the free protein.[16]

          • Add incremental amounts of the NPN stock solution to the protein sample. After each addition, gently mix and allow the sample to equilibrate for at least 5 minutes.

          • Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

        • Data Processing and Analysis:

          • Process all spectra identically using software such as TopSpin or CCPNmr.[19]

          • Overlay the spectra and identify peaks that show significant chemical shift perturbations.

          • Calculate the weighted average chemical shift perturbation (CSP) for each residue using the following equation: CSP = sqrt(((Δδ_H)^2 + (α * Δδ_N)^2)) where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.14).[7]

          • Map the residues with significant CSPs onto the 3D structure of the protein to visualize the binding site.

        Protocol 2: Saturation Transfer Difference (STD) NMR
        • Sample Preparation:

          • Prepare a solution of the unlabeled protein (typically 10-50 µM) in a deuterated NMR buffer.

          • Prepare a stock solution of NPN. The final ligand concentration should be in a 20- to 100-fold excess over the protein concentration.

        • NMR Data Acquisition:

          • Acquire a reference ¹H spectrum of the ligand alone.

          • Acquire a ¹H spectrum of the protein-ligand mixture.

          • Set up the STD experiment with on-resonance irradiation at a frequency where only protein signals resonate (e.g., -1 ppm) and off-resonance irradiation at a frequency far from any protein or ligand signals (e.g., 40 ppm).[18]

          • Acquire interleaved on- and off-resonance spectra.

        • Data Processing and Analysis:

          • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

          • Integrate the signals in the reference and STD spectra.

          • Calculate the STD amplification factor for each proton of NPN: STD Amplification = (I_ref - I_sat) / I_ref * (excess of ligand) where I_ref is the signal intensity in the reference spectrum and I_sat is the signal intensity in the saturated spectrum.

          • The protons with the highest STD amplification factors are in closest proximity to the protein surface.

        Concluding Remarks

        NMR spectroscopy offers a powerful and versatile suite of tools for the validation and in-depth characterization of N-phenyl-1-naphthylamine interactions.[2][20][21][22][23] By carefully selecting the appropriate technique—from rapid 1D titrations to detailed CSP mapping and ligand-focused STD NMR—researchers can gain a comprehensive understanding of binding affinity, identify the precise interaction site, and map the ligand's binding epitope. The detailed protocols and the rationale behind the experimental choices provided in this guide are designed to ensure scientific integrity and generate trustworthy, reproducible data, ultimately accelerating drug discovery and development efforts.

        References

        • Viegas, A., Manso, J., Nobre, T. M., & Macedo, A. L. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Journal of Chemical Education, 88(7), 990-994. [Link]

        • Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1-16. [Link]

        • Creative Biostructure. (n.d.). Saturation Transfer Differences (STD) NMR. Retrieved from [Link]

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